Methyl-d3-amine hydrochloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
trideuteriomethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225362 | |
| Record name | (2H3)Methylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7436-22-8 | |
| Record name | Methan-d3-amine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7436-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H3)Methylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H3)Methylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H3)methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of Methyl-d3-amine hydrochloride?
An In-depth Technical Guide to the Physicochemical Properties of Methyl-d3-amine (B1598088) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-d3-amine hydrochloride (CAS No. 7436-22-8) is a deuterated isotopologue of methylamine (B109427) hydrochloride, a crucial building block in organic synthesis and pharmaceutical development.[1][2] The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group imparts unique physicochemical properties that are leveraged in various scientific applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications in modern research.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid.[3][4][5] It is stable under standard room temperature conditions when stored in a closed container, though it is known to be hygroscopic (absorbs moisture from the air) and should be protected from moisture.[6][7]
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 7436-22-8 | [8][9][10] |
| Molecular Formula | CD₃NH₂·HCl | [4][6][9] |
| Molecular Weight | 70.54 g/mol | [3][8][9][11] |
| Melting Point | 229 - 234 °C | [2][3][6][11][12][13] |
| Boiling Point | Not Available | [2][6] |
| Solubility | Soluble in Water, Methanol, DMSO | [3][4][12] |
| Appearance | White to Off-White Crystalline Solid/Powder | [3][4][5][14] |
| Isotopic Purity | Typically ≥98 atom % D | [6][10][13] |
| InChI Key | NQMRYBIKMRVZLB-NIIDSAIPSA-N | [3] |
Experimental Protocols
The characterization and synthesis of this compound involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.
Synthesis via Reductive Amination of a Deuterated Source
A common method for synthesizing deuterated amines is through the reduction of a suitable deuterated starting material.[8] A general protocol is outlined below.
Objective: To synthesize this compound.
Materials:
-
Deuterated nitromethane (B149229) (CD₃NO₂)
-
Reducing agent (e.g., Zinc powder, Lithium aluminum hydride)
-
Inert solvent (e.g., Tetrahydrofuran)
-
Hydrochloric acid (HCl)
-
Deuterium oxide (D₂O)
-
Base (e.g., Sodium hydroxide)
Procedure:
-
Preparation of Deuterated Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base to exchange protons for deuterons, yielding deuterated nitromethane. This step may be repeated to achieve high isotopic enrichment.[15][16]
-
Reduction: The deuterated nitromethane is dissolved in an inert solvent like tetrahydrofuran.
-
A reducing agent is slowly added to the solution under controlled temperature conditions to reduce the nitro group to an amine.
-
Acidification: After the reduction is complete, the resulting Methyl-d3-amine is reacted with hydrochloric acid to form the hydrochloride salt.[15]
-
Purification: The final product, this compound, is purified by crystallization.[12]
Caption: A generalized workflow for the synthesis of this compound.
Quality Control and Isotopic Verification
Confirming the identity and isotopic purity of this compound is critical. This is typically achieved through a combination of spectroscopic techniques.[8]
Objective: To verify the structure and isotopic enrichment of a synthesized batch of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): The primary role of ¹H NMR is to confirm the high level of deuteration. A key diagnostic is the absence or significant reduction of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated analogue.[8]
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The chemical shift and multiplicity of the methyl carbon signal will confirm the presence of C-D bonds.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to identify functional groups and confirm deuteration by observing vibrational modes.[8] The fundamental differences in the vibrational frequencies between C-H and C-D bonds provide a clear basis for quantification. A minimal intensity of peaks in the C-H stretching region (approx. 2800-3000 cm⁻¹) indicates a high degree of deuteration.[8]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the protonated molecule. The observed mass-to-charge ratio (m/z) will correspond to the deuterated compound, allowing for confirmation of its elemental composition.[8]
-
Caption: Workflow for the analytical characterization of this compound.
Applications in Research and Drug Development
The primary utility of this compound stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down bond-breaking reactions that are often the rate-limiting step in drug metabolism.[8]
Key Applications Include:
-
Deuterated Pharmaceuticals: It serves as a crucial building block for incorporating deuterated methyl groups into drug candidates. This can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties without altering its pharmacological activity.[2][8]
-
Metabolic Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceuticals.[4]
-
Internal Standards: In analytical chemistry, particularly in mass spectrometry, it is used as an internal standard for the quantification of its non-deuterated counterpart.[12]
-
Isotope Labeling Studies: The deuterium atoms serve as a tracer to track the fate of methyl groups in various chemical and biological reactions, helping to elucidate reaction mechanisms.[4]
Caption: Key applications derived from the properties of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 7436-22-8 [chemicalbook.com]
- 4. clearsynthdeutero.com [clearsynthdeutero.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 7436-22-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. Methyl-d3-amine D 99atom 7436-22-8 [sigmaaldrich.com]
- 14. Methyl-d3-amine HCl | CymitQuimica [cymitquimica.com]
- 15. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 16. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl-d3-amine Hydrochloride (CAS: 7436-22-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-d3-amine hydrochloride (CAS Number: 7436-22-8), a deuterated compound of significant interest in modern chemical and pharmaceutical research. This document details its chemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format for the scientific community.
Core Chemical and Physical Properties
This compound, also known as (Deuterated-methyl)ammonium chloride or Methyl-d3-ammonium chloride, is the deuterated isotopologue of methylamine (B109427) hydrochloride.[1][2] The substitution of hydrogen atoms with deuterium (B1214612) on the methyl group imparts unique properties that are valuable in various scientific applications.[3]
| Property | Value | Reference(s) |
| CAS Number | 7436-22-8 | [2][4] |
| Molecular Formula | CD₃NH₂·HCl | [2][4] |
| Molecular Weight | 70.54 g/mol | [2][4] |
| Appearance | White to yellow powder/clear, colorless crystals | [1][5] |
| Melting Point | 232-234 °C (lit.) | [6] |
| Isotopic Enrichment | Typically ≥98 atom % D | [1][4] |
| Solubility | Soluble in water | |
| Stability | Stable if stored under recommended conditions | [4] |
| Storage Conditions | Store at room temperature, protected from moisture.[1][4][7] |
Key Applications in Research and Development
The unique isotopic labeling of this compound makes it an invaluable tool in several scientific fields.[3]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies : As a labeled compound, it is crucial for investigating the metabolic pathways and biotransformation of pharmaceutical agents.[3] By incorporating the deuterated methyl group into drug candidates, researchers can track their metabolism, identify metabolites, and better understand potential drug-drug interactions, ultimately contributing to the development of safer and more effective medications.[3][8] The deuterium substitution can lead to improved pharmacokinetic properties, such as enhanced stability and reduced metabolism.[9]
-
Isotope Labeling and Tracer Studies : The deuterium atoms serve as a stable isotopic tracer in various chemical reactions.[3] This allows scientists to track the fate and transformation of methyl groups in organic synthesis, mechanistic studies, and environmental science.[3][8] The distinct signal of deuterium in analytical techniques like mass spectrometry is essential for elucidating reaction mechanisms and kinetics.[3]
-
Synthetic Intermediate : It is a key building block for the synthesis of a wide range of deuterated compounds and complex labeled molecules.[7][8][10] A significant application is in the preparation of deuterated diphenylurea derivatives, which are investigated as phosphokinase inhibitors for potential therapeutic use in diseases like cancer.[6][9]
-
Analytical Chemistry and Spectroscopy : In nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as an internal standard. Its distinct spectral properties, resulting from the carbon-deuterium bonds, are also utilized in Fourier-Transform Infrared (FTIR) spectroscopy to quantify isotopic purity.[8]
Synthesis Methodologies
The traditional synthesis of this compound often involves the use of deuterated methylation reagents.[11] However, these methods can produce multiple substituted by-products, complicating purification and increasing costs.[11] More efficient, modern methods have been developed to overcome these challenges.
One documented synthetic pathway involves a multi-step process starting from Boc-protected benzylamine (B48309).[11] This method provides a high yield and purity of the final product. Another approach involves the reduction of deuterated nitromethane.[12][13]
Below is a logical workflow for a common synthesis route.
Experimental Protocols
This section details a representative experimental protocol for the synthesis of this compound, adapted from cited literature.[11]
Objective: To synthesize this compound (Compound 4) from Boc-protected benzylamine.
Step 1: Synthesis of Boc-protected N-benzyl-d3-methylamine (Compound 2)
-
Under a nitrogen atmosphere, add Boc-protected benzylamine (24.12 mmol) to 25 ml of DMF in a flask cooled to 0°C.[11]
-
Add NaH (60%, 26.54 mmol) dropwise to the solution and stir for 30 minutes.[11]
-
Add TsOCD₃ (24.12 mmol), dissolved in 5 ml of DMF, to the reaction mixture.[11]
-
Allow the mixture to warm to room temperature and monitor the reaction's completion using thin-layer chromatography (TLC).[11]
-
Quench the reaction with 40 ml of saturated ammonium (B1175870) chloride.[11]
-
Perform an extraction with ethyl acetate (3 x 50 ml) and water.[11]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to obtain the crude product.[11]
-
Purify the crude product using silica (B1680970) gel column chromatography to yield Compound 2.[11]
Step 2: Synthesis of N-benzyl-d3-methylamine hydrochloride (Compound 3)
-
Dissolve Compound 2 (12.06 mmol) in 100 ml of ethyl acetate.[11]
-
At 0°C, add a 15 ml solution of HCl in ethyl acetate (3M) dropwise.[11]
-
Warm the mixture to room temperature to proceed with the reaction, monitoring completion by TLC.[11]
-
Concentrate the solution to remove the ethyl acetate, yielding Compound 3 with a reported 100% yield.[11]
Step 3: Synthesis of this compound (Compound 4)
-
Under hydrogen protection, add Compound 3 (12.06 mmol) and 5% Pd/C (200 mg) to 25 ml of methanol.[11]
-
Heat the reaction to 40°C to facilitate the removal of the benzyl (B1604629) group, monitoring completion by TLC.[11]
-
Filter the mixture and evaporate the solvent to obtain the final product, this compound (Compound 4), with a reported 100% yield.[11]
The following diagram illustrates the general laboratory workflow.
Safety, Handling, and Storage
This compound is an irritant and requires careful handling in a laboratory setting.[1]
Hazard Summary:
| Hazard Type | Description | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [14] |
| Skin Irritation | Causes skin irritation. | [1][14] |
| Eye Irritation | Causes serious eye irritation. | [1][14] |
| Respiratory Irritation | Causes respiratory tract irritation. May cause respiratory irritation. | [1][14] |
| Special Properties | Hygroscopic (absorbs moisture from the air). | [1] |
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][15]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical aid.[1]
Handling and Storage:
-
Handling : Use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid generating dust.[1] Wash hands thoroughly after handling.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and protect from moisture.[1][7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. scbt.com [scbt.com]
- 3. clearsynthdeutero.com [clearsynthdeutero.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Methyl-d3-amine HCl | CymitQuimica [cymitquimica.com]
- 6. This compound | 7436-22-8 [chemicalbook.com]
- 7. Methyl-dâ-amine·HCl (D, 98%) - Cambridge Isotope Laboratories, DLM-289-1 [isotope.com]
- 8. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. myuchem.com [myuchem.com]
- 11. Page loading... [guidechem.com]
- 12. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. isotope.com [isotope.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for Methyl-d3-amine (B1598088) hydrochloride (CD₃NH₂·HCl), a crucial deuterated intermediate in the pharmaceutical industry and a valuable tool in metabolic and pharmacokinetic studies. The inclusion of deuterium (B1214612) in place of protium (B1232500) can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile. This document details various synthetic routes, complete with experimental protocols, comparative data, and visual representations of the reaction pathways to aid in the selection and implementation of the most suitable method for a given research or development objective.
Synthesis via N-Trideuteromethyl-N-Boc-benzylamine
This modern approach is designed to circumvent the issue of over-methylation, a common drawback of traditional methods that utilize highly reactive deuterated methylating agents.[1][2] By employing a doubly protected amine, this method offers high selectivity for the mono-deuteromethylated product, resulting in high purity and yield.[1]
Reaction Pathway
The synthesis proceeds in three main steps: N-deuteromethylation of Boc-protected benzylamine (B48309), deprotection of the Boc group, and subsequent hydrogenolysis of the benzyl (B1604629) group to yield the final product.
Caption: Synthesis of Methyl-d3-amine HCl from Boc-benzylamine.
Experimental Protocol
Step 1: Synthesis of N-Boc-N-benzyl-methyl-d3-amine To a solution of Boc-protected benzylamine (24.12 mmol) in 25 mL of DMF at 0°C under a nitrogen atmosphere, NaH (60% dispersion, 26.54 mmol) is added portion-wise. The mixture is stirred for 30 minutes, after which a solution of TsOCD₃ (24.12 mmol) in 5 mL of DMF is added. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with 40 mL of saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.[1]
Step 2: Synthesis of N-benzyl-methyl-d3-amine hydrochloride The N-Boc-N-benzyl-methyl-d3-amine (12.06 mmol) is dissolved in 100 mL of ethyl acetate. At 0°C, 15 mL of a 3M solution of HCl in ethyl acetate is added dropwise. The mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed by concentration to yield the product.[1]
Step 3: Synthesis of Methyl-d3-amine hydrochloride To a solution of N-benzyl-methyl-d3-amine hydrochloride (12.06 mmol) in 25 mL of methanol (B129727), 200 mg of 5% Pd/C is added. The mixture is stirred under a hydrogen atmosphere at 40°C until the debenzylation is complete (monitored by TLC). The reaction mixture is then filtered and the filtrate is evaporated to dryness to afford the final product.[1]
Synthesis from Nitromethane-d3
This method relies on the reduction of commercially available or prepared nitromethane-d3. The preparation of the deuterated starting material is a key step, which involves the exchange of acidic protons of nitromethane (B149229) with deuterium from D₂O.[3][4][5]
Reaction Pathway
The synthesis is a two-step process involving the deuteration of nitromethane followed by its reduction.
Caption: Synthesis of Methyl-d3-amine HCl from Nitromethane.
Experimental Protocol
Step 1: Preparation of Nitromethane-d3 Nitromethane is reacted with deuterium oxide in the presence of a base (e.g., sodium hydride, potassium carbonate, or deuterated sodium hydroxide) and optionally a phase-transfer catalyst. This reaction can be repeated to achieve high isotopic purity.[3][4]
Step 2: Synthesis of this compound Deuterated nitromethane (10.0 mmol) is dissolved in 25.0 mL of methanol. To this solution, 0.1 g of 10% Pd/C is added. The reaction vessel is purged with hydrogen gas (using a balloon) three times. The mixture is stirred at room temperature for 16 hours. After the reaction, the mixture is acidified by the dropwise addition of hydrochloric acid. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product as a light yellow solid.[6] Alternatively, other reducing agents such as zinc powder, magnesium powder, iron, or nickel can be used.[3][4]
Synthesis via N-(methyl-d3)phthalimide
This route involves the synthesis of an N-deuteromethylated phthalimide (B116566) intermediate, which is then hydrolyzed to release the desired amine hydrochloride. This method is robust and can produce high-purity material.[3][5]
Reaction Pathway
This is a two-step synthesis starting from phthalimide and deuterated methanol.
Caption: Synthesis of Methyl-d3-amine HCl via Phthalimide.
Experimental Protocol
Step 1: Synthesis of N-(methyl-d3)phthalimide To a solution of phthalimide (0.1 mol), deuterated methanol (0.105 mol), and triphenylphosphine (B44618) (0.11 mol) in anhydrous tetrahydrofuran (B95107) under an ice-bath, a solution of diethyl azodicarboxylate (DEAD, 0.11 mol) in tetrahydrofuran is added dropwise. After the addition, the mixture is stirred for 1 hour at room temperature. The product is then isolated and purified.[3]
Step 2: Synthesis of this compound N-(methyl-d3)phthalimide (0.5 mol) is added to a mixture of distilled water (625 mL) and concentrated hydrochloric acid (625 mL) at room temperature. The mixture is heated to 105°C and refluxed overnight. After cooling to room temperature, the mixture is filtered and the solid is washed with distilled water. The filtrate is concentrated under reduced pressure to afford a light yellow solid. Anhydrous ethanol (B145695) (140 mL) is added to the solid, and the mixture is refluxed for 1 hour, then cooled to room temperature and filtered to give the purified product.[3]
Comparative Data of Synthesis Methods
The choice of synthesis method often depends on factors such as desired yield, purity, cost of starting materials, and scalability. The following table summarizes the quantitative data associated with the described methods.
| Method | Starting Materials | Key Reagents | Yield | Isotopic Purity | Reference(s) |
| From Boc-protected benzylamine | Boc-benzylamine, TsOCD₃ | NaH, HCl, H₂, Pd/C | 100% (final two steps) | Not explicitly stated, but expected to be high | [1] |
| From Nitromethane-d3 | Nitromethane, D₂O | Base, H₂, Pd/C, HCl | Good (86% for a related step) | High, can be improved by repeated deuteration | [3][6] |
| From N-(methyl-d3)phthalimide | Phthalimide, Deuterated methanol | PPh₃, DEAD, HCl | 90% (first step) | Not explicitly stated, but expected to be high | [3] |
Note: Yields are as reported in the cited literature and may vary depending on experimental conditions. Isotopic purity is often very high for these methods but should be confirmed by analytical techniques such as NMR or mass spectrometry.[7]
Analytical Characterization
Regardless of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H NMR: To confirm the absence of protons on the methyl group.[7]
-
¹³C NMR: To provide information about the carbon skeleton.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to quantify isotopic impurities.[7]
This guide provides a detailed overview of the most common and effective methods for the synthesis of this compound. The choice of a specific method will be dictated by the specific requirements of the research or manufacturing process, including scale, cost, and available equipment.
References
- 1. Page loading... [guidechem.com]
- 2. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 3. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 6. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]
- 7. This compound | 7436-22-8 | Benchchem [benchchem.com]
The Significance of Deuterium Labeling in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterium (B1214612) labeling, the strategic substitution of hydrogen atoms with their stable, heavier isotope deuterium (²H or D), has emerged as a powerful and versatile tool in biological and pharmaceutical research.[1] This seemingly subtle isotopic substitution introduces unique physicochemical properties that can be leveraged to probe complex biological systems, elucidate reaction mechanisms, and enhance the therapeutic potential of drugs.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium labeling in biological systems.
Core Principles of Deuterium Labeling
The utility of deuterium labeling is primarily rooted in two fundamental concepts: its use as a stable isotopic tracer and the kinetic isotope effect (KIE).
-
Stable Isotope Tracer: Deuterium's greater mass compared to protium (B1232500) (¹H) allows it to be distinguished by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This enables researchers to track the fate of deuterium-labeled molecules through intricate metabolic pathways, providing insights into metabolic flux and the biosynthesis of various biomolecules.[2][4]
-
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[5][6] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of its application in drug development to improve pharmacokinetic profiles.[5][7] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD).[2]
Applications in Biological Systems
The unique properties of deuterium have led to its widespread application across various scientific disciplines.
Metabolic Studies and Metabolomics
Deuterium-labeled compounds, particularly deuterium oxide (D₂O), serve as powerful tracers to study the dynamics of metabolic pathways.[4][8] Administering D₂O to biological systems leads to the incorporation of deuterium into newly synthesized biomolecules, including proteins, lipids, and carbohydrates.[4] By measuring the rate of deuterium incorporation using mass spectrometry, researchers can quantify the synthesis rates and flux through various metabolic pathways.[8][9] This approach, sometimes termed "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single tracer.[8] Deuterium Metabolic Imaging (DMI) is another emerging technique that uses deuterium-labeled substrates to visualize and quantify metabolic processes in vivo.[10][11]
Pharmacokinetics and Drug Development
The deuterium KIE is strategically employed in drug development to enhance the pharmacokinetic (PK) properties of drug candidates.[5][12] By replacing hydrogen with deuterium at sites susceptible to metabolic attack, particularly by Cytochrome P450 (CYP) enzymes, the rate of drug metabolism can be significantly reduced.[5][6] This can lead to several therapeutic benefits:
-
Improved Metabolic Stability and Increased Half-Life: Slower metabolism results in a longer drug half-life, allowing for less frequent dosing.[12][13]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of undesirable or toxic metabolites can be minimized.[6][12]
-
Increased Drug Exposure: A lower rate of clearance leads to higher overall drug exposure, potentially enhancing efficacy.[6]
The first deuterated drug approved by the FDA, Austedo® (deutetrabenazine), exemplifies the success of this strategy.[13][14]
Structural Biology
In structural biology, deuterium labeling is a crucial tool for both NMR spectroscopy and neutron diffraction.
-
NMR Spectroscopy: For large proteins, proton NMR spectra can be exceedingly complex and poorly resolved. Replacing protons with deuterons simplifies the spectra, reducing dipolar spin interactions and allowing for the study of larger biomolecular systems.[2][15][16] This is particularly valuable in solution and solid-state NMR.[15]
-
Neutron Diffraction: Neutrons are particularly sensitive to hydrogen and its isotopes.[17] The use of fully or selectively deuterated proteins in neutron crystallography improves the signal-to-noise ratio and enhances the visibility of the molecular structure.[17] Contrast matching, achieved by adjusting the level of deuteration, allows for the focused study of specific components within a larger biological complex.[18]
Quantitative Data Presentation
The impact of deuterium labeling on pharmacokinetic parameters is significant and can be summarized for comparative analysis.
| Drug Candidate | Deuteration Site | Fold Increase in Half-life (t½) | Fold Decrease in Clearance (CL) | Reference |
| Compound A | Methoxy Group | 2.5 | 2.3 | [19] |
| Compound B | N-methyl Group | 3.1 | 2.8 | [19] |
| Compound C | Aromatic Ring | 1.8 | 1.7 | [19] |
Table 1: Illustrative Impact of Deuterium Labeling on In Vivo Pharmacokinetic Parameters. This table summarizes hypothetical data based on common findings in pharmacokinetic studies of deuterated compounds.
| Parameter | Proteo-Compound | Deutero-Compound | Fold Change | Reference |
| In vitro t½ (min) | 15 | 45 | 3.0 | [19] |
| Intrinsic Clearance (CLint) (µL/min/mg) | 100 | 33 | 3.0 | [19] |
Table 2: Representative Data from an In Vitro Metabolic Stability Assay. This table presents example data illustrating the effect of deuteration on metabolic stability in human liver microsomes.
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterium labeling.
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its deuterated counterpart to assess the kinetic isotope effect.[19]
Materials:
-
Test compound and its deuterated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (quenching solution)
-
Incubator or shaking water bath (37°C)
-
LC-MS/MS system[19]
Procedure:
-
Preparation: Prepare a master mix containing the phosphate buffer and NADPH regenerating system.[19]
-
Pre-incubation: Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes.[19]
-
Initiation of Reaction: Add the test compound or its deuterated analog to the pre-warmed master mix to a final concentration of 1 µM. Initiate the metabolic reaction by adding the liver microsome suspension.[19]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[19]
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.[19]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[19]
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[19]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.[19]
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.[19]
-
Calculate the in vitro half-life (t½) as 0.693/k.[19]
-
Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.[19]
-
Compare the CLint values of the proteo and deutero compounds to determine the KIE.
Protocol 2: General Method for Deuterium Labeling of Proteins in E. coli
Objective: To produce highly deuterated proteins for structural and biophysical studies.[15][18]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
M9 minimal medium components
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated glucose (¹³C, ²H-glucose if needed for NMR)
-
¹⁵NH₄Cl (for NMR applications)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Adaptation of Cells: Gradually adapt the E. coli cells to grow in D₂O-based M9 medium by sequentially increasing the percentage of D₂O in the culture.[17] Alternatively, plate cells on D₂O-based M9 agar (B569324) and select colonies that grow well.[17]
-
Starter Culture: Inoculate a small volume of D₂O-based M9 medium with an adapted colony and grow overnight.
-
Large-Scale Culture: Inoculate a larger volume of D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the starter culture.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of ~0.8-1.0. Induce protein expression by adding IPTG to a final concentration of 1 mM.[20]
-
Expression: Continue to grow the culture for a specified period (e.g., 4-6 hours or overnight at a lower temperature) to allow for protein expression.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the deuterated protein using standard chromatography techniques.
Analysis:
-
Confirm the level of deuteration using mass spectrometry.[18]
-
Verify the protein's structural integrity and function using appropriate biophysical and biochemical assays.
Protocol 3: Quantification of Deuterium Enrichment in Metabolites by GC-MS
Objective: To measure the incorporation of deuterium from a labeled precursor into a target metabolite.[9][21]
Materials:
-
Biological samples (e.g., plasma, tissue extracts)
-
Internal standard (a stable isotope-labeled version of the analyte, if available)
-
Derivatization reagents (e.g., for creating volatile derivatives of the analyte)
-
Organic solvents
-
GC-MS system[9]
Procedure:
-
Sample Preparation: Extract the metabolites from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]
-
Derivatization: Convert the target analyte into a volatile derivative suitable for GC analysis. This step is crucial for non-volatile compounds like glucose or amino acids.[9][22]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the different isotopologues of the target analyte based on their mass-to-charge ratio (m/z).[9]
Data Analysis:
-
Mass Isotopomer Distribution Analysis: Determine the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.) of the analyte.
-
Correction for Natural Abundance: Correct the measured mass isotopomer distribution for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H).
-
Calculation of Enrichment: Calculate the deuterium enrichment in the molecule based on the corrected mass isotopomer distribution.
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and pathways.
Caption: Experimental workflow for the evaluation of a deuterated drug candidate.[14]
Caption: Alteration of metabolic pathways due to deuterium labeling.
Caption: Logical flow for the interpretation of Kinetic Isotope Effect (KIE) values.[1]
Conclusion
Deuterium labeling is a multifaceted and indispensable technology in modern biological and pharmaceutical sciences.[2] Its applications, ranging from the elucidation of complex metabolic networks to the rational design of drugs with improved pharmacokinetic profiles, continue to expand.[2][23] As analytical technologies become more sensitive and accessible, the utility of deuterium-labeled compounds is poised to grow, enabling more sophisticated investigations into the intricate workings of biological systems.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 11. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 13. Deuterated drug - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of Methyl-d3-amine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl-d3-amine hydrochloride, a deuterated isotopologue of methylamine (B109427) hydrochloride. Its unique properties make it an invaluable tool in pharmaceutical research and development, particularly in metabolic studies, mechanistic investigations, and as a building block for synthesizing deuterated pharmaceutical ingredients.
Core Compound Properties
This compound (d₃-methylammonium chloride) is a stable, non-radioactive isotopically labeled compound where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This substitution imparts a higher mass and alters the vibrational frequencies of the C-D bonds compared to C-H bonds, which is the basis for its utility in various analytical and research applications.
Quantitative Data Summary
For clarity and direct comparison, the fundamental properties of this compound and its non-deuterated analog are presented below.
| Property | This compound | Methylamine Hydrochloride |
| Chemical Formula | CD₃NH₂·HCl[1][2] | CH₃NH₂·HCl[3][4] |
| Molecular Weight | 70.54 g/mol [1][2] | 67.52 g/mol [3][5] |
| CAS Number | 7436-22-8[1][2] | 593-51-1[3][4] |
| Synonyms | Deuterated methylamine hydrochloride, Methyl-d3-ammonium chloride[1][5] | Methanaminium chloride, Monomethylammonium chloride[3] |
Applications in Research and Drug Development
The primary applications of this compound stem from the kinetic isotope effect and its utility as a stable isotope tracer.
-
Drug Metabolism Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceutical agents.[5] By incorporating the deuterated methyl group into drug candidates, researchers can gain crucial insights into their metabolism, helping to develop safer and more effective medications.[5]
-
Isotope Labeling and Tracing: The presence of deuterium allows scientists to use it as a tracer in various chemical reactions.[5] This enables the tracking of the fate and transformation of methyl groups in organic synthesis and environmental studies, providing a distinct signal in analytical techniques like mass spectrometry and NMR.[1][5]
-
Synthesis of Deuterated Compounds: It serves as a critical precursor in the synthesis of deuterated diphenylurea derivatives, which have potential as phosphokinase inhibitors for targeted therapies in diseases like cancer.[6][7] The incorporation of deuterium can lead to improved pharmacokinetic properties, such as enhanced stability and reduced metabolism.[6]
Experimental Protocols
Detailed methodologies are crucial for the effective application and analysis of this compound. Below are outlines of key experimental procedures.
Synthesis of this compound
A common synthetic route involves the deprotection of a protected N-benzyl-N-(methyl-d3)amine.[2]
Objective: To synthesize this compound from N-benzyl-N-(methyl-d3)amine hydrochloride.
Materials:
-
N-benzyl-N-(methyl-d3)amine hydrochloride
-
5% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve N-benzyl-N-(methyl-d3)amine hydrochloride (12.06 mmol) in 25 ml of methanol.[2]
-
Add 200 mg of 5% Pd/C to the solution.[2]
-
Place the reaction mixture under a hydrogen atmosphere.
-
Heat the reaction to 40°C to facilitate the removal of the benzyl (B1604629) protecting group.[2]
-
Monitor the reaction for completion using thin-layer chromatography (TLC).[2]
-
Upon completion, filter the mixture to remove the Pd/C catalyst.[2]
-
Evaporate the solvent from the filtrate to yield the final product, this compound.[2] The yield is reported to be quantitative (100%).[2]
Analytical Characterization
Confirming the isotopic purity and structural integrity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.
Objective: To verify the structure and isotopic labeling of the synthesized this compound.
Instrumentation: 400 MHz NMR Spectrometer
Procedure (¹H NMR):
-
Prepare a sample by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum.
-
The primary role of ¹H NMR is to confirm the absence of protons on the methyl group.[1] A successful synthesis will show a significant reduction or absence of a signal corresponding to the methyl protons. The spectrum for the provided synthesis shows a singlet at 8.10 ppm, attributed to the two amine protons (-NH₂).[2]
Procedure (¹³C NMR):
-
Using the same sample, acquire a ¹³C NMR spectrum.
-
This analysis provides information about the carbon skeleton.[1] For this compound, a signal corresponding to the deuterated methyl carbon should be observed. The reported chemical shift is 23.5 ppm in DMSO-d6.[2]
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Workflow for the synthesis and analytical verification of Methyl-d3-amine HCl.
Caption: Use of Methyl-d3-amine HCl as a building block in pharmaceutical synthesis.
References
- 1. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. clearsynthdeutero.com [clearsynthdeutero.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 7436-22-8 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl-d3-amine hydrochloride (deuterated methylamine (B109427) hydrochloride), a critical consideration for its application in pharmaceutical research and development, particularly in metabolic studies and as a labeled internal standard. Due to the limited availability of specific quantitative solubility data for the deuterated compound, this guide presents data for its non-deuterated analog, methylamine hydrochloride. The solubility of these two compounds is expected to be very similar due to their structural analogy.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For amine hydrochlorides like this compound, solubility is significantly influenced by the polarity of the solvent, temperature, and the presence of other solutes. As an ionic salt, it generally exhibits higher solubility in polar solvents capable of solvating the ammonium (B1175870) cation and the chloride anion.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Data Type |
| Methanol | Not Specified | Soluble | Qualitative |
| Ethanol | 78 | 29.1 g / 100 g | Quantitative[1] |
| Dimethyl Sulfoxide (DMSO) | 25 | 14 mg/mL | Quantitative |
Note: The provided quantitative data is for the non-deuterated analog, methylamine hydrochloride, and should be considered an approximation for this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride salt, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium method.
1. Materials and Equipment:
-
This compound (analytical grade)
-
Organic solvent of interest (HPLC grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Solvent Addition: Add a precise volume of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate phase separation.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Filter the sample through a syringe filter into a volumetric flask. Dilute the sample to a suitable concentration with the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: The solubility (S) is calculated using the following formula:
S = (C × V_total) / V_sample
Where:
-
C is the concentration of the diluted sample determined by analysis.
-
V_total is the total volume of the diluted sample.
-
V_sample is the volume of the supernatant taken for dilution.
-
3. Data Analysis: Repeat the experiment at different temperatures to determine the temperature dependence of solubility. The results should be reported in appropriate units, such as g/100 mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains limited, the information available for its non-deuterated analog provides a strong foundation for researchers. The provided experimental protocol offers a robust framework for determining precise solubility values in various organic solvents, which is essential for the effective design of experiments and the development of new pharmaceutical agents. The high polarity of this compound suggests that it will be most soluble in polar organic solvents, a critical factor to consider in its handling and application.
References
Stability and Storage of Methyl-d3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for Methyl-d3-amine hydrochloride (CAS No. 7436-22-8). Understanding these parameters is critical for ensuring the integrity, purity, and performance of this valuable isotopically labeled compound in research and development applications. This document synthesizes information from safety data sheets and general chemical stability principles to provide best-practice recommendations.
Chemical and Physical Properties
A foundational understanding of the properties of this compound is essential for interpreting its stability profile.
| Property | Value |
| Molecular Formula | CD₃NH₂·HCl |
| Molecular Weight | 70.54 g/mol |
| Appearance | White to off-white solid, clear colorless crystals[1] |
| Melting Point | 232-234 °C (lit.)[1] |
| Solubility | Soluble in DMSO, Methanol, and slightly soluble in Water[1] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air)[2] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound.
Storage Conditions
Adherence to recommended storage conditions will minimize degradation and preserve the isotopic and chemical purity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or between 2-8°C.[3][4][5] | Prevents thermal degradation. |
| Atmosphere | Store in a tightly closed container, under an inert atmosphere (e.g., Argon). | Minimizes exposure to moisture and reactive gases. |
| Light | Store away from light.[3] | Protects against potential photodegradation. |
| Environment | Store in a dry, cool, and well-ventilated place.[2][6] | Reduces the risk of moisture absorption and chemical reactions. |
Handling Precautions
Safe handling practices are crucial due to the potential hazards associated with this compound.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[2][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles with side-shields.[2][6]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[3]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[6]
Stability Profile
This compound is generally a stable compound when stored under the recommended conditions.[2][3] However, its stability can be compromised by several factors.
Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
Incompatible Materials
Contact with the following substances should be avoided to prevent chemical reactions and degradation:
Hazardous Decomposition Products
Under fire conditions, the following hazardous decomposition products may be formed:
Shelf Life
While generally stable, it is recommended to re-analyze the chemical purity of this compound after three years of storage to ensure it meets the required specifications for its intended use.[5]
Experimental Protocols for Stability Assessment
Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.
Materials and Equipment
-
This compound
-
Vials (clear and amber glass) with inert caps
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source compliant with ICH Q1B guidelines
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Reference standard for this compound
-
Other necessary laboratory glassware and reagents
Experimental Workflow
Caption: Workflow for a stability study of this compound.
Detailed Methodologies
-
Sample Preparation: Accurately weigh a predetermined amount of this compound into a series of clear and amber glass vials.
-
Initial Analysis (T=0): Analyze a subset of the prepared samples immediately to establish the initial purity and impurity profile.
-
Storage: Place the remaining vials in stability chambers under various conditions. Suggested conditions could include:
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Photostability: As per ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light), with a corresponding dark control stored under the same temperature conditions.
-
-
Time Points: Pull samples from each storage condition at specified time intervals (e.g., for accelerated studies: 0, 1, 3, and 6 months; for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Determine the percentage of the active substance remaining using a validated, stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any new peaks in the chromatogram that represent degradation products.
-
-
Data Evaluation: Compare the results at each time point to the initial data. Calculate the rate of degradation and identify any trends. For photostability, compare the samples exposed to light with the dark control to assess the impact of light.
Conclusion
This compound is a stable compound when stored and handled correctly. Key factors for maintaining its stability are protection from moisture, excessive heat, and light, as well as avoiding contact with incompatible materials. For critical applications, it is advisable to periodically re-analyze the purity of the compound, especially if it has been in storage for an extended period. The provided experimental framework can be used as a starting point for conducting formal stability studies to establish a definitive shelf life under specific storage conditions.
References
- 1. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 3. ecv.de [ecv.de]
- 4. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
The Strategic Application of Deuterium in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a powerful and increasingly utilized strategy in pharmaceutical and biological research. This subtle atomic modification, known as deuteration, can profoundly influence the physicochemical properties of a molecule without altering its fundamental shape or biological activity.[1][2] This technical guide provides a comprehensive overview of the core applications of deuterated compounds in research, with a focus on drug discovery and development, metabolic studies, and advanced analytical techniques.
Core Principle: The Kinetic Isotope Effect (KIE)
The primary basis for the utility of deuterated compounds in research is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3][4] Consequently, chemical reactions involving the cleavage of a C-D bond as the rate-determining step proceed more slowly than those involving a C-H bond.[3][4] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the oxidative cleavage of C-H bonds.[1][5][6][7] By strategically placing deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.[1][5][6][7]
Key Applications in Research and Development
Enhancing Pharmacokinetic Profiles of Therapeutics
Deuteration is a clinically validated strategy to improve the pharmacokinetic (PK) properties of drugs.[8] By slowing down metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure (AUC), and more stable plasma concentrations, which can translate to less frequent dosing and improved patient compliance.[8]
Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs
The following tables summarize the pharmacokinetic data for several deuterated drugs compared to their non-deuterated (protiated) counterparts, illustrating the significant impact of deuteration.
| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change/Improvement | Reference(s) |
| Tetrabenazine | Deutetrabenazine | ||||
| Half-life of active metabolites | Shorter | 3- to 4-fold longer | Increased residence time | [1][7] | |
| Peak-to-trough fluctuations | Higher | 11-fold lower | More stable plasma levels | [1][7] | |
| Ivacaftor | Deutivacaftor (CTP-656) | ||||
| Half-life (t½) | Shorter | 15.9 hours | Extended half-life | [5][9] | |
| In vitro metabolic stability | Lower | Markedly enhanced | Reduced clearance | [5][9] | |
| Methadone | d₉-Methadone | ||||
| AUC (in mice) | Baseline | 5.7-fold increase | Increased total drug exposure | [10] | |
| Cmax (in mice) | Baseline | 4.4-fold increase | Higher peak concentration | [10] | |
| Clearance (in mice) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2-fold reduction | [10] |
Metabolic Pathway and Pharmacokinetic Studies
Deuterated compounds are invaluable tools for elucidating metabolic pathways and understanding the pharmacokinetics of drugs without altering their fundamental pharmacological properties.[11] By using deuterium as a tracer, researchers can follow the metabolic fate of a compound, identify its metabolites, and quantify the rates of different metabolic reactions.[11]
Visualization: Cytochrome P450 Catalytic Cycle
The following diagram illustrates the general catalytic cycle of Cytochrome P450 enzymes, a major family of enzymes involved in drug metabolism where the kinetic isotope effect of deuterated compounds is often exploited.
Caption: Cytochrome P450 catalytic cycle.
Analytical Internal Standards
Deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[12][13] Due to their similar chemical properties to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[12][13] However, their different mass allows for their distinct detection, enabling accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.[12][13]
Visualization: Workflow for Bioanalytical Method Using a Deuterated Internal Standard
The diagram below outlines the typical workflow for a bioanalytical method employing a deuterated internal standard.
Caption: Bioanalytical workflow with a deuterated internal standard.
Probing Biological Structures with NMR and Neutron Scattering
Perdeuteration (replacement of all non-exchangeable protons with deuterium) is a critical technique in structural biology. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration of proteins simplifies complex proton spectra and reduces signal overlap, enabling the study of larger and more complex biomolecules.[2][14][15] In neutron scattering, the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific components of a biological assembly can be made "invisible" to neutrons, thus highlighting the structure of the remaining components.
Experimental Protocols
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol assesses the intrinsic clearance of a deuterated compound compared to its non-deuterated analog.
Materials:
-
Pooled human or other species liver microsomes (e.g., HLM)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (deuterated and non-deuterated) and internal standard stock solutions in DMSO
-
Acetonitrile (B52724) (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test compounds and internal standard in phosphate buffer.
-
Incubation: In a 96-well plate, pre-warm the liver microsome solution in phosphate buffer at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the microsome solution to initiate the reaction. At time zero, and subsequent time points (e.g., 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic process.
-
Quenching: At each time point, terminate the reaction by adding cold acetonitrile containing the deuterated internal standard. This stops the enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). A longer t½ and lower CLint for the deuterated compound indicate improved metabolic stability.[4][8][9][16][17]
Bioanalytical Method Validation using a Deuterated Internal Standard with LC-MS/MS
This protocol outlines the key steps for validating a bioanalytical method.[18][19][20]
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
Analyte and deuterated internal standard reference materials
-
LC-MS/MS system
-
Validated sample extraction procedure
Procedure:
-
Stock and Working Solutions: Prepare stock solutions of the analyte and deuterated internal standard in a suitable organic solvent. From these, prepare working solutions and a series of calibration standards and quality control (QC) samples by spiking the blank biological matrix.
-
Selectivity: Analyze blank matrix samples from different sources to ensure no endogenous components interfere with the detection of the analyte or the internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing the calibration standards. The curve should have a defined range with an upper and lower limit of quantification (ULOQ and LLOQ).
-
Accuracy and Precision: Analyze QC samples at multiple concentration levels (low, medium, and high) in replicate on different days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the response of the analyte in the post-extracted matrix to the response in a neat solution. The deuterated internal standard should effectively compensate for these effects.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).
Preparation of a Deuterated Protein for NMR Studies
This protocol describes a general method for producing a highly deuterated protein in E. coli.[2][14][15]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium prepared with 99.9% Deuterium Oxide (D₂O)
-
Deuterated glucose (¹³C, D₇-glucose) as the carbon source
-
¹⁵N-Ammonium chloride as the nitrogen source
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Shaker incubator
-
Centrifuge
-
Cell lysis buffer and equipment (e.g., sonicator)
-
Protein purification system (e.g., FPLC)
Procedure:
-
Pre-culture: Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.
-
Adaptation to D₂O: Gradually adapt the cells to the D₂O-based M9 medium. This is typically done by sequentially transferring the culture to media with increasing concentrations of D₂O (e.g., 50%, 75%, 95%, and finally 100%).
-
Main Culture: Inoculate a larger volume of D₂O-based M9 minimal medium containing deuterated glucose and ¹⁵N-ammonium chloride with the adapted pre-culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvesting: Harvest the cells by centrifugation.
-
Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells. Purify the deuterated protein using appropriate chromatography techniques.
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer prepared in D₂O. Concentrate the protein to the desired concentration for NMR analysis.[21][22]
Visualization: Logical Flow for Deuterated Protein Production
The following diagram illustrates the decision and workflow process for producing a deuterated protein for NMR studies.
Caption: Workflow for deuterated protein production.
Conclusion
Deuterated compounds are indispensable tools in modern research, offering unique advantages in drug discovery, metabolic studies, and analytical sciences. The ability of deuterium to modulate pharmacokinetic properties through the kinetic isotope effect has led to the successful development of improved therapeutics. Furthermore, the use of deuterated compounds as tracers and internal standards has significantly enhanced the precision and depth of metabolic and bioanalytical research. As synthetic methodologies and analytical instrumentation continue to advance, the strategic application of deuterated compounds is poised to play an even more critical role in advancing our understanding of biological systems and in the development of novel and more effective medicines.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.bu.edu [sites.bu.edu]
- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
A Technical Guide to High-Purity Methyl-d3-amine Hydrochloride for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource for sourcing and utilizing high-purity Methyl-d3-amine (B1598088) hydrochloride (CAS: 7436-22-8). This isotopically labeled compound is a critical reagent in modern pharmaceutical development and analytical chemistry, primarily used as a synthetic building block for creating deuterated molecules with improved pharmacokinetic profiles and as an internal standard for quantitative mass spectrometry.
Commercial Availability and Specifications
The procurement of high-purity Methyl-d3-amine hydrochloride is crucial for ensuring the accuracy and reproducibility of experimental results. A variety of chemical suppliers offer this reagent at different purity levels and isotopic enrichment. Below is a comparative summary of offerings from prominent commercial vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to verify purity and enrichment before use.[1][2][3]
| Supplier | Product Number (Example) | Isotopic Enrichment (Atom % D) | Chemical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 176001 | 99 atom % D | ≥98% | 1g, 5g |
| Cambridge Isotope Labs (CIL) | DLM-289-1 | 99% | 98% | 1g, Bulk Request |
| CDN Isotopes | D-0279 | 99 atom % D | - | 1g |
| Santa Cruz Biotechnology | sc-212431 | - | - | 1g, 5g |
| TCI Chemicals | M4011 | min. 99.0 atom%D | >98.0% | 1g, 5g |
| LGC Standards | CDN-D-0279-1G | 99 atom % D | min 98% | 1g |
| Clearsynth | CD-CS-0001 | - | - | Inquire |
| Simson Pharma | - | - | High Quality | Inquire |
Supplier Selection Workflow
The process of selecting a suitable supplier involves several critical steps to ensure the material meets the stringent requirements of both synthesis and analytical applications.
Caption: Workflow for selecting a commercial supplier.
Experimental Protocols & Methodologies
This compound is a versatile reagent. Its primary applications include its use as a synthetic precursor for introducing a deuterated methyl group into a target molecule and as a stable isotope-labeled internal standard for isotope dilution mass spectrometry.
Synthetic Application: Preparation of a Deuterated Kinase Inhibitor Intermediate
The introduction of deuterium (B1214612) into drug molecules can alter their metabolic fate, often leading to improved pharmacokinetic properties.[4][5][6] this compound is a key building block for this purpose, particularly in the synthesis of deuterated analogues of kinase inhibitors like Sorafenib.[7] The following protocol is adapted from patent literature describing the synthesis of a key intermediate.[1][8]
Objective: To synthesize 4-chloro-N-(methyl-d3)picolinamide, an intermediate for deuterated Sorafenib analogues.
Materials:
-
This compound (CD3NH2·HCl)
-
4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride
-
Sodium carbonate (Na2CO3)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Thin-Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: In a clean, dry reaction flask, combine the full equivalent of this compound salt, 0.5 equivalents of 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride, and 1.5 equivalents of sodium carbonate.[1]
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to the flask (e.g., 100 mL for a ~0.04 mol scale reaction).[1]
-
Reaction Conditions: Seal the reaction flask and stir the suspension. The original patent suggests storage in a refrigerator for one day, implying a low-temperature reaction.[1] Alternatively, stirring at room temperature is a common practice for similar amidations.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (the ester) is consumed.
-
Workup: Upon completion, quench the reaction by washing the mixture with deionized water. Separate the organic (DCM) layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 4-chloro-N-(methyl-d3)picolinamide.[1]
Caption: Workflow for deuterated intermediate synthesis.
Analytical Application: Internal Standard in Isotope Dilution Mass Spectrometry
Stable Isotope-Labeled (SIL) internal standards are the gold standard in quantitative LC-MS analysis.[3] They co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, allowing for highly accurate quantification.[3][9] While this compound itself is a building block, the deuterated molecules synthesized from it are ideal internal standards for their non-deuterated counterparts.
The following is a generalized protocol for using a deuterated analogue as an internal standard, which is directly applicable when using a product synthesized from this compound.
Objective: To accurately quantify a target analyte in a complex matrix (e.g., plasma, tissue homogenate) using its deuterated analogue as an internal standard (IS).
Materials:
-
Target Analyte stock solution
-
Deuterated Internal Standard (IS) stock solution (e.g., a compound synthesized using Methyl-d3-amine HCl)
-
LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water, Formic Acid)
-
Blank biological matrix (e.g., plasma)
-
Sample preparation supplies (e.g., centrifuge tubes, protein precipitation solvent)
Protocol:
-
Prepare Stock Solutions: Create concentrated stock solutions of both the target analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., 1 mg/mL in Methanol).
-
Prepare Working Solutions:
-
Calibration Standards: Serially dilute the analyte stock solution to create a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 50 ng/mL). This concentration should be chosen to yield a robust signal in the LC-MS/MS system.[9]
-
-
Sample Preparation (Protein Precipitation Example):
-
Aliquot 50 µL of each unknown sample, calibration standard, and quality control (QC) sample into separate centrifuge tubes.
-
Spiking: Add a small, precise volume (e.g., 10 µL) of the IS spiking solution to every tube (except for "double blank" samples).
-
Add 200 µL of a cold protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid) to each tube.
-
Vortex thoroughly to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a set volume onto the LC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method to detect at least one specific mass transition for the analyte and one for the IS.
-
-
Quantification:
-
Integrate the peak areas for both the analyte and the IS in each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios on the calibration curve.
-
Caption: Workflow for Isotope Dilution Mass Spectrometry.
References
- 1. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. clearsynthdeutero.com [clearsynthdeutero.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for Methyl-d3-amine hydrochloride as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1][2] Methyl-d3-amine hydrochloride (CD₃NH₂·HCl) is a deuterated analog of methylamine (B109427) hydrochloride, where the three hydrogen atoms of the methyl group have been replaced by deuterium.[3] This isotopic substitution results in a mass shift of +3 Da, allowing for its differentiation from the endogenous analyte by the mass spectrometer.[4] Due to its chemical and physical properties being nearly identical to the analyte, this compound co-elutes during chromatographic separation and experiences similar ionization effects, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound as an internal standard for the quantitative analysis of methylamine in biological matrices, a critical assay in various fields including clinical research and drug metabolism studies.[3]
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument performance, leading to highly reliable and reproducible results.
Featured Application: Quantitative Analysis of Methylamine in Human Plasma
This section outlines a detailed protocol for the quantification of methylamine in human plasma using this compound as an internal standard. This method is applicable for pharmacokinetic studies, as well as for monitoring endogenous levels of methylamine in clinical research.
Experimental Protocol
1. Materials and Reagents
-
Analyte: Methylamine hydrochloride
-
Internal Standard: this compound[6]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265)
-
Biological Matrix: K2-EDTA human plasma
2. Preparation of Stock and Working Solutions
-
Methylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve methylamine hydrochloride in water to a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.
-
Calibration Standards and Quality Control Samples: Prepare working solutions of methylamine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These are used to spike into the blank plasma to create calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
3. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the appropriate methylamine working solution (for calibrators and QCs) or 10 µL of 50:50 acetonitrile:water (for blank and unknown samples).
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Methylamine: To be optimized (e.g., Precursor ion [M+H]⁺ > Product ion)
-
Methyl-d3-amine: To be optimized (e.g., Precursor ion [M+H]⁺ > Product ion)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both methylamine and this compound.
-
Calculate the peak area ratio (Methylamine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of methylamine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize the expected quantitative performance of the described LC-MS/MS method.
Table 1: Calibration Curve for Methylamine in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 (LLOQ) | 0.012 |
| 2.5 | 0.031 |
| 5.0 | 0.062 |
| 10.0 | 0.125 |
| 25.0 | 0.310 |
| 50.0 | 0.622 |
| 100.0 | 1.245 |
| 250.0 | 3.110 |
| 500.0 (ULOQ) | 6.225 |
| Regression | y = 0.0125x + 0.0005 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid QC | 75.0 | 76.8 | 102.4 | 4.1 |
| High QC | 400.0 | 408.0 | 102.0 | 3.5 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantitative analysis of methylamine using this compound as an internal standard.
Caption: Workflow for methylamine quantification using a deuterated internal standard.
Logical Basis for Accurate Quantification
The use of a deuterated internal standard like this compound provides a robust foundation for accurate quantification by correcting for various potential sources of error throughout the analytical process.
Caption: Logical basis for accurate quantification with a deuterated internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of methylamine in complex biological matrices. Its use in an isotope dilution mass spectrometry workflow effectively mitigates variability associated with sample preparation and instrumental analysis. The detailed protocol and expected performance data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals in implementing robust bioanalytical methods.
References
Application of Methyl-d3-amine Hydrochloride in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-d3-amine hydrochloride (CD₃NH₂·HCl) is a deuterated form of methylamine (B109427) hydrochloride, a crucial building block in organic synthesis. In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, it serves as a valuable tool, primarily as an internal standard for quantitative analysis (qNMR) and for the verification of isotopic labeling.[1][2] Its deuterated methyl group provides a distinct NMR signature, or in the case of ¹H NMR, a lack thereof in the methyl region, which is advantageous in various analytical applications, including drug metabolism studies and the synthesis of deuterated pharmaceuticals.[2]
The primary advantage of using a deuterated standard like this compound is the significant improvement in the accuracy and reliability of analytical data, especially in complex biological matrices.[3] The near-identical physicochemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, while its different mass allows for clear distinction in mass spectrometry.[4]
Key Applications in NMR Spectroscopy
-
Quantitative NMR (qNMR) Internal Standard: this compound is an excellent internal standard for qNMR. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[5] By adding a precisely weighed amount of a certified this compound standard to a sample, the concentration of an analyte can be accurately determined by comparing the integral of the analyte's signal to the integral of the amine protons of the standard.[3] The absence of a signal from the deuterated methyl group in ¹H NMR simplifies the spectrum and reduces the chance of signal overlap with the analyte.
-
Isotopic Purity Determination: It is used to determine the isotopic enrichment of deuterated compounds.[6][7] By comparing the integral of the residual proton signal at a specific position in a deuterated molecule to the integral of a known, stable proton signal within the same molecule or a deuterated internal standard, the isotopic purity can be calculated.[8]
-
Tracer in Drug Metabolism Studies: In drug discovery and development, understanding a drug's metabolic fate is critical. Deuterium-labeled compounds are instrumental in these studies.[3] When a drug candidate is synthesized with a deuterated methylamino group using this compound, its metabolites will also carry the deuterium (B1214612) label. This creates a unique mass shift that facilitates their identification in complex biological fluids by mass spectrometry, often used in conjunction with NMR for structural elucidation.[3]
Physicochemical Properties and NMR Data
A summary of the key physicochemical properties and available NMR data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | CD₃NH₂·HCl | [9] |
| Molecular Weight | 70.54 g/mol | [9] |
| CAS Number | 7436-22-8 | [9] |
Table 1: Physicochemical Properties of this compound.
| Deuterated Solvent | ¹H Chemical Shift (ppm) of -NH₂ | Reference |
| D₂O | ~2.4 (for non-deuterated analog) | [10] |
| DMSO-d₆ | Not explicitly found | |
| CDCl₃ | Not explicitly found |
Table 2: ¹H NMR Chemical Shift of the Amine Protons of Methylamine Hydrochloride in Various Solvents. Note: Data for the non-deuterated analog is provided as an approximation. Chemical shifts can vary with concentration, temperature, and pH.
| Parameter | General Range for Amine Protons | Reference |
| T₁ Relaxation Time | 0.5 - 4 seconds (for medium-sized molecules) | [11] |
Table 3: Typical T₁ Relaxation Times for Amine Protons in qNMR. Note: The actual T₁ value should be determined experimentally for accurate quantitative results.
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment using this compound as an Internal Standard
This protocol outlines the steps for determining the purity of a solid analyte using this compound as an internal standard.
1. Materials and Equipment:
-
Analyte of interest
-
This compound (certified reference material with known purity)
-
High-purity deuterated NMR solvent (e.g., DMSO-d₆, D₂O)
-
High-precision analytical balance (readability to 0.01 mg)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
2. Sample Preparation: a. Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact weight (m_analyte). b. Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight (m_std). c. Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube) to the vial. d. Ensure complete dissolution by vortexing. The solution must be clear and free of any particulates. e. Carefully transfer the solution to an NMR tube.
3. NMR Data Acquisition: a. Insert the sample into the spectrometer and allow the temperature to equilibrate for at least 5 minutes. b. Tune and shim the sample to obtain optimal resolution and lineshape. c. Acquire a ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[1] d. Key Acquisition Parameters:
- Pulse Angle: 30° or 90° (ensure consistent usage).
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for small molecules.[1]
- Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]
- Acquisition Time (aq): At least 3 seconds.[1]
4. Data Processing and Purity Calculation: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Integrate a well-resolved, non-overlapping signal of the analyte (Int_analyte) and the singlet corresponding to the two amine protons of this compound (Int_std). c. Calculate the purity of the analyte using the following formula:
Protocol 2: Determination of Isotopic Enrichment by ¹H NMR
This protocol provides a method to determine the isotopic purity of a deuterated compound at a specific site.
1. Sample Preparation: a. Accurately weigh the deuterated analyte (e.g., 10-20 mg). b. Dissolve the analyte in a high-purity deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) that provides good signal dispersion and does not have signals overlapping with the analyte's signals. c. For absolute quantification of the non-deuterated species, a certified internal standard like this compound can be added as described in Protocol 1. For relative isotopic purity, an internal standard is not strictly necessary if a stable, non-deuterated signal exists within the analyte molecule itself.
2. NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. b. Ensure a long relaxation delay (at least 5 times the longest T₁) and a sufficient number of scans to obtain a high signal-to-noise ratio for the residual proton signal.
3. Data Processing and Calculation: a. Process the spectrum as described in Protocol 1. b. Integrate the residual proton signal at the deuterated position (I_residual). c. Integrate a signal from a non-deuterated part of the molecule that corresponds to a known number of protons (I_reference). d. Normalize the reference integral by dividing it by the number of protons it represents (N_reference): I_ref_normalized = I_reference / N_reference. e. Calculate the percentage of the non-deuterated species (% H) at the labeled site: % H = (I_residual / I_ref_normalized) * 100. f. The isotopic purity (Atom % D) is then: Purity = 100% - % H.
Application in Drug Metabolism: A Conceptual Workflow
The use of this compound in the synthesis of a drug candidate allows for the introduction of a stable isotope label. This label acts as a tracer to follow the metabolic fate of the drug.
Conclusion
This compound is a versatile and valuable tool for researchers in chemistry and drug development. Its application as an internal standard in qNMR allows for accurate and reliable purity determination, while its use in isotopic labeling studies is crucial for elucidating metabolic pathways. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this compound in NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. rsc.org [rsc.org]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Methylamine hydrochloride(593-51-1) 1H NMR spectrum [chemicalbook.com]
- 10. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Isotopic Labeling Using Methyl-d3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl-d3-amine hydrochloride in isotopic labeling for quantitative analysis, primarily in the fields of metabolomics and proteomics.
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative analysis. This compound serves as a valuable deuterated reagent for introducing a stable isotope tag onto molecules of interest. This allows for the accurate quantification of metabolites and peptides by comparing the signal intensities of the labeled (heavy) and unlabeled (light) forms of the analyte. The primary applications involve the derivatization of amine- and carboxyl-containing compounds to improve their chromatographic and mass spectrometric properties.
Application 1: Quantitative Analysis of Amine-Containing Metabolites
This protocol is based on the work of Lee, D.-Y., & Chang, G.-D. (2015), who developed a derivatization method for amine-containing metabolites using cyanuric chloride and methylamine (B109427) isotopologues for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis. This method enhances the resolution and ionization efficiency of polar metabolites.
Reaction Principle
The derivatization is a two-step process. First, the primary or secondary amine of the metabolite reacts with cyanuric chloride. Subsequently, a second chlorine on the cyanuric chloride is substituted by either unlabeled methylamine (light tag) or Methyl-d3-amine (heavy tag).
Experimental Protocol
Materials:
-
This compound (CD3NH2·HCl)
-
Methylamine hydrochloride (CH3NH2·HCl)
-
Cyanuric chloride
-
Acetonitrile (ACN)
-
Triethylamine (TEA)
-
Formic acid
-
Water, LC-MS grade
-
Metabolite standards
-
Biological samples (e.g., plasma, cell extracts)
Sample Preparation:
-
For biological samples, perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Derivatization Procedure:
-
Prepare stock solutions of cyanuric chloride (10 mM in ACN), methylamine hydrochloride (10 mM in ACN/water, 1:1 v/v), and this compound (10 mM in ACN/water, 1:1 v/v).
-
To 10 µL of the sample (or standard), add 40 µL of 10 mM cyanuric chloride in ACN and 10 µL of 100 mM TEA in ACN.
-
Vortex the mixture and incubate at room temperature for 5 minutes.
-
For the "light" sample, add 40 µL of 10 mM methylamine hydrochloride. For the "heavy" sample, add 40 µL of 10 mM this compound.
-
Add 10 µL of 100 mM TEA in ACN to each reaction.
-
Vortex the mixtures and incubate at 60°C for 60 minutes.
-
After incubation, cool the samples to room temperature.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio for relative quantification.
-
Quench the reaction by adding 5 µL of 1% formic acid.
-
The samples are now ready for LC-MS analysis.
LC-MS Analysis:
-
Column: A phenyl-hexyl column is recommended for optimal separation of the derivatized metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS Detection: ESI in positive ion mode. Monitor the precursor and product ions for both the light and heavy labeled analytes.
Quantitative Data
The following table summarizes the quantitative performance of the derivatization method for selected amino acids as reported by Lee & Chang (2015).[1]
| Metabolite | Linear Range (nM) | R² | LOD (nM) | LOQ (nM) |
| Glycine (B1666218) | 1 - 1000 | >0.99 | 0.5 | 1.5 |
| Alanine | 1 - 1000 | >0.99 | 0.3 | 1.0 |
| Valine | 1 - 1000 | >0.99 | 0.2 | 0.7 |
| Leucine | 1 - 1000 | >0.99 | 0.2 | 0.6 |
| Proline | 1 - 1000 | >0.99 | 0.4 | 1.2 |
| Phenylalanine | 1 - 1000 | >0.99 | 0.1 | 0.3 |
Experimental Workflow
Caption: Workflow for amine-metabolite analysis.
Application 2: Derivatization of Carboxylic Acids for Enhanced LC-MS Detection
While the primary literature focuses on amine derivatization, this compound can be adapted for the derivatization of carboxylic acids using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This converts the carboxylic acid into an amide, which generally exhibits better chromatographic retention on reversed-phase columns and improved ionization efficiency in ESI-MS.
Reaction Principle
EDC activates the carboxylic acid group, which then reacts with Methyl-d3-amine to form a stable amide bond.
Experimental Protocol
Materials:
-
This compound (CD3NH2·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Pyridine (B92270) or Triethylamine (TEA) as a base
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Carboxylic acid standards or samples
Derivatization Procedure:
-
Dissolve the carboxylic acid sample in DCM or DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents, if used).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.5 equivalents) and a base such as pyridine or TEA (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with the initial mobile phase for direct LC-MS analysis or subjected to a work-up procedure (e.g., washing with dilute acid and brine) to remove excess reagents.
Quantitative Data Considerations
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
-
Precision and Accuracy: Assessed by replicate analyses of quality control samples at different concentrations.
-
Labeling Efficiency: The percentage of the analyte that is successfully derivatized.
Logical Workflow for Carboxylic Acid Derivatization
Caption: Carboxylic acid derivatization workflow.
Application 3: Investigation of Amino Acid Metabolism in Disease
The quantitative analysis of amino acids using this compound labeling can be applied to study metabolic alterations in various diseases, such as cancer. For instance, altered amino acid metabolism is a hallmark of many cancers, including gastric cancer.
Signaling Pathway Context
Amino acid metabolism is intricately linked to central carbon metabolism and major signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway. Key amino acids like glutamine, serine, and glycine fuel the TCA cycle and provide precursors for nucleotide and lipid synthesis. The protocol described in Application 1 can be used to quantify changes in the levels of these and other amino acids in biological samples from healthy and diseased subjects, providing insights into the metabolic reprogramming that occurs in disease.
Relevant Signaling Pathway Diagram
Caption: Key amino acid metabolic pathways in cancer.
Conclusion
This compound is a versatile reagent for stable isotope labeling in mass spectrometry. The protocols provided herein offer detailed methods for the quantitative analysis of amine-containing metabolites and a framework for the derivatization of carboxylic acids. These applications can be instrumental in advancing research in metabolomics, proteomics, and drug development by enabling accurate and sensitive quantification of key biomolecules.
References
The Role of Methyl-d3-amine Hydrochloride in Advancing Pharmacokinetic Profiling
Introduction
In the landscape of modern drug discovery and development, understanding the pharmacokinetic profile of a therapeutic candidate is paramount. Methyl-d3-amine hydrochloride, a deuterated form of methylamine (B109427) hydrochloride, serves as a critical building block in the synthesis of isotopically labeled compounds that are instrumental in these studies.[1][2] The strategic incorporation of deuterium, the stable, non-radioactive isotope of hydrogen, into drug molecules can significantly alter their metabolic fate, a phenomenon primarily driven by the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage at the site of deuteration.[3] This "deuterium switch" can lead to improved pharmacokinetic properties such as increased half-life, enhanced exposure, and reduced formation of toxic metabolites.[4] Furthermore, this compound is a key precursor in the synthesis of deuterated internal standards, which are considered the gold standard in bioanalytical methods for accurately quantifying drug concentrations in biological matrices.[2][4]
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the application of compounds derived from this compound in pharmacokinetic profiling.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the impact of deuteration on the pharmacokinetic parameters of various drugs.
Table 1: In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Species | Dose & Route | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Enzalutamide | Rat | 10 mg/kg, Oral | Cmax (ng/mL) | 1030 ± 180 | 1390 ± 210 | 1.35 | [2][5] |
| AUC0–t (ng·h/mL) | 14800 ± 2500 | 29900 ± 4800 | 2.02 | [2][5] | |||
| Methadone | Mouse | i.v. | Cmax (ng/mL) | 120 ± 20 | 528 ± 88 | 4.4 | [6] |
| AUC0–8h (ng·h/mL) | 350 ± 60 | 1995 ± 333 | 5.7 | [6] | |||
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [6] | |||
| Venlafaxine (SD-254) | Human | Phase I | Half-life (h) | ~5 | Longer | Increased | [7] |
Table 2: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Drugs
| Drug | Microsome Source | Parameter | Non-Deuterated | Deuterated | % Reduction in CLint | Reference |
| Enzalutamide | Rat Liver | CLint (µL/min/mg) | 12.3 ± 1.5 | 6.2 ± 0.8 | 49.7% | [2][5] |
| Human Liver | CLint (µL/min/mg) | 5.9 ± 0.7 | 1.6 ± 0.2 | 72.9% | [2][5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for comparing the pharmacokinetic profiles of a deuterated drug and its non-deuterated counterpart in rats or mice.
Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) following oral or intravenous administration.
Materials:
-
Test compound (non-deuterated)
-
Deuterated analog (synthesized using a precursor like this compound)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Male Sprague Dawley rats (or other appropriate rodent species)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Fast animals overnight with free access to water.
-
Administer a single oral or intravenous dose of the non-deuterated or deuterated compound to separate groups of animals (n=3-5 per group). A crossover design with an adequate washout period can also be employed.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated LC-MS/MS method (see Protocol 2) to determine the drug concentrations.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.
-
Protocol 2: Bioanalytical Method Validation using a Deuterated Internal Standard
This protocol describes the validation of an LC-MS/MS method for the quantification of a drug in plasma, using its deuterated analog as an internal standard.
Objective: To validate the accuracy, precision, selectivity, sensitivity, and stability of the bioanalytical method according to regulatory guidelines.
Materials:
-
Analyte (drug of interest)
-
Deuterated internal standard (IS) (e.g., synthesized using this compound)
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Solvents and reagents (e.g., acetonitrile, methanol, formic acid)
Procedure:
-
Stock and Working Solutions Preparation:
-
Prepare stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the analyte stock solution.
-
Prepare a working solution of the deuterated IS at an appropriate concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the analyte working solutions to prepare a series of CS and at least three levels of QC samples (low, medium, and high).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (CS, QC, or study sample), add 150 µL of the deuterated IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve separation of the analyte from endogenous interferences.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the analyte and deuterated IS.
-
Analyze the prepared samples.
-
-
Method Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Analyze the CS to generate a calibration curve and determine the linear range of the assay.
-
Accuracy and Precision: Analyze the QC samples in multiple runs to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and IS.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
-
Mandatory Visualization
Caption: Logical workflow for the application of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Conclusion
This compound is a versatile and indispensable reagent in modern pharmacokinetic profiling. Its role as a precursor for both deuterated drug candidates and deuterated internal standards allows for a multifaceted approach to optimizing and understanding a drug's behavior in biological systems. The application of the "deuterium switch" can lead to the development of drugs with superior pharmacokinetic profiles, potentially resulting in improved efficacy and safety.[8] Concurrently, the use of deuterated internal standards in bioanalytical methods ensures the generation of high-quality, reliable data that is crucial for regulatory submissions and informed decision-making throughout the drug development process. The protocols and data presented herein provide a framework for leveraging the unique properties of deuterium-labeled compounds, derived from precursors like this compound, to advance pharmaceutical research.
References
- 1. Methylamine-d3 Hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 2. clearsynthdeutero.com [clearsynthdeutero.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Derivatization of Carbonyl-Containing Molecules with Methyl-d3-amine Hydrochloride for Enhanced GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many molecules of interest in pharmaceutical and chemical research, such as aldehydes and ketones, can exhibit poor chromatographic behavior due to their polarity and potential for thermal degradation. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.[1]
This application note details a method for the derivatization of carbonyl-containing molecules using Methyl-d3-amine hydrochloride. The reaction forms a deuterated Schiff base (imine), which is more amenable to GC-MS analysis. The incorporation of a deuterium-labeled methyl group provides a distinct mass shift, facilitating identification and potentially serving as an internal standard for quantitative analysis. This method is particularly useful for researchers, scientists, and drug development professionals seeking to improve the analysis of aldehydes and ketones.
Principle of Derivatization
The derivatization process involves the reaction of the carbonyl group (aldehyde or ketone) of the analyte with the primary amine functionality of Methyl-d3-amine. The hydrochloride salt is first neutralized in situ to release the free amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable, deuterated imine derivative. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity during GC-MS analysis.[1][2]
Reaction Pathway
The general reaction for the derivatization of a carbonyl compound with Methyl-d3-amine is illustrated below:
Caption: General reaction of a carbonyl compound with Methyl-d3-amine to form a deuterated imine.
Experimental Protocols
Materials and Reagents
-
This compound (CD3NH2·HCl)
-
Analyte containing a carbonyl group (e.g., aldehyde or ketone standards)
-
Anhydrous Pyridine (B92270)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Deactivated GC vials with caps (B75204) and septa
-
Vortex mixer
-
Heating block or oven
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Protocol 1: Derivatization of Carbonyl Compounds
-
Sample Preparation:
-
Accurately weigh 1 mg of the carbonyl-containing analyte into a clean, dry 2 mL GC vial.
-
If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous pyridine.
-
-
Derivatization Reaction:
-
Add 100 µL of the this compound solution in pyridine to the dried sample in the GC vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
GC-MS Parameters (Typical)
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of representative carbonyl compounds derivatized with this compound. These values are illustrative and may vary depending on the specific analyte and instrumentation.
Table 1: Performance Data for Derivatized Aldehydes
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| Hexanal | 5 | 15 | > 0.995 | 92 - 103 |
| Benzaldehyde | 2 | 8 | > 0.998 | 95 - 105 |
| Vanillin | 10 | 30 | > 0.992 | 89 - 98 |
Table 2: Performance Data for Derivatized Ketones
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| Acetone | 20 | 60 | > 0.990 | 85 - 95 |
| Cyclohexanone | 8 | 25 | > 0.996 | 93 - 104 |
| Acetophenone | 3 | 10 | > 0.997 | 96 - 106 |
Experimental Workflow and Logic Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
References
Application Notes and Protocols: The Use of Methyl-d3-amine Hydrochloride in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the precise quantification of protein abundance is paramount to understanding cellular processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for accurate and reproducible protein quantification. Methyl-d3-amine hydrochloride, a deuterated reagent, serves as a valuable tool in this domain, primarily through a chemical labeling technique known as reductive dimethylation.
This method offers a cost-effective and versatile alternative to metabolic labeling approaches (like SILAC), as it can be applied to virtually any protein sample, including those from tissues and biofluids.[1][2] The core principle involves the covalent modification of primary amines (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) with either a "light" (non-deuterated) or "heavy" (deuterated) methyl group.[1][3] When samples labeled with the different isotopes are mixed and analyzed by mass spectrometry, the resulting mass shift allows for the direct comparison of peptide intensities, revealing the relative abundance of the corresponding proteins.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope dimethyl labeling, a technique for which this compound is a key deuterated building block, in quantitative proteomics research.
Principle of the Method: Reductive Amination
Reductive amination is a robust chemical reaction for covalently attaching a dimethyl group to primary amines on peptides. The process occurs in two main steps:
-
Schiff Base Formation: The primary amine of a peptide reacts with an aldehyde (formaldehyde) to form an imine, also known as a Schiff base.
-
Reduction: A reducing agent, such as sodium cyanoborohydride, reduces the Schiff base to a stable dimethylamine.
By using deuterated formaldehyde (B43269) (which can be synthesized from precursors like this compound) and a reducing agent, a "heavy" dimethyl group is attached. The "light" sample is treated with regular, non-deuterated formaldehyde. This introduces a specific mass difference between the peptides from the two samples, enabling their relative quantification in a mass spectrometer.[3][5]
Key Applications in Proteomics Research
-
Quantitative Analysis of Protein Expression: Directly compare protein abundance between different cellular states, such as treated vs. untreated cells or diseased vs. healthy tissues.[2][4]
-
Studying Post-Translational Modifications (PTMs): Investigate changes in the levels of PTMs like phosphorylation and acetylation, providing insights into cellular signaling and regulation.[5][6][7]
-
Analysis of Protein-Protein Interactions: Quantify changes in the composition of protein complexes under different conditions.
-
Biomarker Discovery: Identify proteins that are differentially expressed in disease states, which can serve as potential diagnostic or prognostic biomarkers.
-
Drug Mechanism of Action Studies: Elucidate the molecular targets of drugs and their downstream effects on the proteome.
Quantitative Data Presentation
The output of a quantitative proteomics experiment using this method is a list of identified and quantified proteins. The data is typically processed with specialized software to determine the intensity ratios of the heavy and light peptide pairs. For clear interpretation and comparison, the results are best summarized in a structured table.
Table 1: Example of Quantitative Proteomics Data from a Drug Treatment Study
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Treated/Control) | p-value | Number of Peptides Quantified |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | 12 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 | 25 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.21 | 0.005 | 18 |
| P10636 | GNB1 | Guanine nucleotide-binding protein subunit beta-1 | 0.12 | 0.88 | 15 |
| P31749 | YWHAZ | 14-3-3 protein zeta/delta | -0.98 | 0.01 | 9 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following protocols provide a step-by-step guide for a typical quantitative proteomics workflow using stable isotope dimethyl labeling.
Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion
This protocol details the initial sample preparation steps to extract and digest proteins into peptides suitable for labeling.
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM HEPES, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Formic acid
Procedure:
-
Cell Lysis and Protein Extraction:
-
Lyse cell pellets or homogenized tissue in an appropriate volume of lysis buffer.
-
Sonicate or use other mechanical disruption methods to ensure complete lysis and shear nucleic acids.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA). Ensure equal amounts of protein (e.g., 100 µg) are used for each condition.[1]
-
-
Reduction:
-
Add DTT to each protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce disulfide bonds.[1]
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.[1]
-
-
Tryptic Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.[1]
-
Protocol 2: Stable Isotope Dimethyl Labeling of Peptides
This protocol describes the chemical labeling of the digested peptides with light and heavy reagents.
Materials:
-
Digested peptides from Protocol 1
-
C18 Solid-Phase Extraction (SPE) cartridges or tips
-
Labeling buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5)
-
"Light" labeling solution: 4% (v/v) CH₂O in H₂O
-
"Heavy" labeling solution: 4% (v/v) CD₂O in D₂O
-
Reducing agent: 0.6 M Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 5% hydroxylamine (B1172632) or 50 mM Tris)
-
0.1% Formic acid
Procedure:
-
Peptide Cleanup:
-
Desalt the digested peptides using a C18 SPE cartridge to remove interfering substances.
-
Completely dry the purified peptides using a vacuum centrifuge.[1]
-
-
Labeling Reaction:
-
Reconstitute the dried peptides from each sample (e.g., "Control" and "Treated") in 100 µL of labeling buffer.
-
To the "Control" sample, add the "light" labeling solution.
-
To the "Treated" sample, add the "heavy" labeling solution.
-
Immediately add the reducing agent (sodium cyanoborohydride) to both samples.
-
Incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add the quenching solution to each sample.
-
Incubate for 15 minutes at room temperature to quench any unreacted formaldehyde.[1]
-
-
Sample Pooling and Final Cleanup:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.[1]
-
Perform a final desalting step using a C18 SPE cartridge to remove labeling buffer and byproducts.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.
Hypothetical Signaling Pathway Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of Post-Translational Modifications - Creative Proteomics [creative-proteomics.com]
- 7. Proteomic analysis of post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Deuterated Pharmaceuticals using Methyl-d3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium (B1214612) into pharmaceutical agents represents a promising approach to enhancing their pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the synthesis of deuterated pharmaceuticals utilizing Methyl-d3-amine hydrochloride as a key building block. We focus on the synthesis of a deuterated multi-kinase inhibitor, Donafenib (a deuterated analog of Sorafenib), to illustrate the practical application and potential advantages of this methodology.
Introduction
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, often a rate-limiting step in drug metabolism. Consequently, deuterated compounds may exhibit improved metabolic stability, leading to a longer half-life, reduced clearance, and potentially a better safety and efficacy profile.[1][2]
This compound (CD₃NH₂·HCl) is a valuable reagent for introducing a deuterated methyl group into a target molecule. This is particularly relevant for pharmaceuticals where a methyl group may be susceptible to enzymatic oxidation.
Case Study: Deuterated Sorafenib (B1663141) (Donafenib)
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma.[3] It targets several kinases involved in tumor progression and angiogenesis, including RAF kinases (c-RAF and B-RAF) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] Donafenib is a deuterated derivative of Sorafenib where the three hydrogen atoms of the N-methyl group are replaced with deuterium.[2][3] This modification has been shown to provide a clinical advantage.
Quantitative Data: Comparison of Donafenib and Sorafenib
A randomized, open-label, parallel-controlled phase II-III clinical trial directly compared the efficacy and safety of Donafenib versus Sorafenib in patients with unresectable or metastatic hepatocellular carcinoma. The key findings are summarized below.
| Parameter | Donafenib | Sorafenib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 12.1 months | 10.3 months | 0.831 (0.699 - 0.988) | 0.0245 |
| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | - | 0.0570 |
| Objective Response Rate (ORR) | 4.6% | 2.7% | - | 0.2448 |
| Disease Control Rate (DCR) | 30.8% | 28.7% | - | 0.5532 |
| Drug-related Grade ≥ 3 Adverse Events | 38% | 50% | - | 0.0018 |
Data sourced from a clinical trial in patients with advanced HCC.[3][4]
The results demonstrate that Donafenib offers a statistically significant improvement in overall survival and a more favorable safety profile compared to Sorafenib.[2][3][4]
Experimental Protocols
The synthesis of Donafenib involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. To synthesize the deuterated analog, this compound is used in the initial steps to prepare the deuterated picolinamide (B142947) intermediate.
Synthesis of 4-chloro-N-(methyl-d3)picolinamide
A common route to N-methylpicolinamides involves the reaction of the corresponding picolinoyl chloride with methylamine. For the deuterated version, this compound is used.
Materials:
-
4-chloropicolinoyl chloride
-
This compound (CD₃NH₂·HCl)
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Add triethylamine (approximately 2.2 equivalents) dropwise to the suspension to liberate the free deuterated methylamine. Stir for 15-20 minutes.
-
In a separate flask, dissolve 4-chloropicolinoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the solution of 4-chloropicolinoyl chloride dropwise to the cold suspension of deuterated methylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-N-(methyl-d3)picolinamide.
-
The product can be purified by recrystallization or column chromatography if necessary.
Synthesis of 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide
This step involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-chloro-N-(methyl-d3)picolinamide
-
Potassium tert-butoxide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 4-aminophenol (1.1 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 30 minutes.
-
Add a solution of 4-chloro-N-(methyl-d3)picolinamide (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide.
Final Synthesis of Donafenib
The final step is the formation of the urea (B33335) linkage.
Materials:
-
4-(4-aminophenoxy)-N-(methyl-d3)picolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.
-
If a precipitate has formed, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield Donafenib.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the synthesis and evaluation of deuterated pharmaceuticals.
Caption: General workflow for synthesis and evaluation.
Caption: RAF/MEK/ERK signaling pathway inhibition.
Caption: VEGFR signaling pathway inhibition.
Conclusion
The use of this compound is a practical and effective strategy for the synthesis of deuterated pharmaceuticals. The case of Donafenib demonstrates that this approach can lead to drugs with improved clinical outcomes, including enhanced overall survival and a better safety profile. The provided protocols offer a foundational methodology for researchers to explore the benefits of deuteration in their own drug discovery and development programs. The improved pharmacokinetic properties observed with deuterated compounds underscore the potential of this strategy to create more effective and safer medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Donafenib versus sorafenib in triple therapy for unresectable hepatocellular carcinoma: a propensity score-matched multicenter analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Metabolic Pathways with Deuterium-Labeled Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are powerful tools for elucidating the intricate network of metabolic pathways within biological systems.[1] By replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D), researchers can trace the metabolic fate of molecules, quantify fluxes through various pathways, and gain insights into cellular bioenergetics and biosynthesis.[2] This technique offers a dynamic view of metabolism, which is crucial for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of new drugs.[3][4] The use of non-radioactive stable isotopes ensures safety, permitting studies in a wide range of systems, from cell cultures to in vivo models, including humans.[3] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical methods used to detect and quantify deuterium enrichment in metabolites.[2][5]
These application notes provide an overview of the principles, applications, and protocols for using deuterium-labeled compounds to track metabolic pathways, with a focus on glucose and fatty acid metabolism.
Core Principles of Deuterium Tracing
The fundamental principle of deuterium tracing lies in introducing a deuterium-labeled substrate into a biological system and monitoring the incorporation of deuterium into downstream metabolites.[2] The rate and pattern of deuterium incorporation provide a direct measure of the synthesis and turnover rates of these molecules.[5]
One of the key advantages of using deuterium is the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can lead to a slower reaction rate if the cleavage of this bond is the rate-limiting step.[1][5] This phenomenon is particularly useful in drug development to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1]
Applications in Research and Drug Development
The versatility of deuterium labeling makes it applicable across various stages of research and drug development:
-
Elucidating Disease Mechanisms: Tracing metabolic pathways can reveal dysregulations in diseases such as cancer, diabetes, obesity, and cardiovascular disease.[3] For instance, deuterium-labeled glucose can be used to monitor the Warburg effect in tumors, characterized by increased glycolysis.[6]
-
Metabolic Flux Analysis (MFA): Deuterium tracing enables the quantification of the rates (fluxes) of metabolic reactions, providing a detailed understanding of cellular metabolism.[4][7]
-
Drug Discovery and Development: This technique is used to assess the on-target and off-target effects of drugs on metabolic pathways.[3] It can also be employed to improve a drug's metabolic stability by strategically replacing hydrogen with deuterium at sites of metabolic attack, a strategy known as "deuterium-fortification".[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Deuterated compounds are used as internal standards for accurate quantification of drug concentrations in biological samples.[1]
Featured Application: Tracing Glucose Metabolism with [6,6-²H₂]-Glucose
[6,6-²H₂]-glucose is a commonly used tracer to investigate central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. The deuterium atoms on carbon 6 are retained through the upper part of glycolysis.
Diagram: Glycolysis and TCA Cycle Tracing
Caption: Tracing deuterium from [6,6-²H₂]-glucose to lactate (B86563) and glutamate.
Experimental Protocol: In Vitro Labeling of Cultured Cells with [6,6-²H₂]-Glucose
1. Cell Culture and Medium Preparation:
- Culture mammalian cells to the desired confluency (typically 70-80%).
- Prepare labeling medium by dissolving [6,6-²H₂]-glucose in glucose-free DMEM to the desired final concentration (e.g., 10 mM). Supplement the medium with dialyzed fetal bovine serum.
2. Metabolic Labeling:
- Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the prepared labeling medium to the cells.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
3. Metabolite Extraction:
- At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol (B129727).
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously and centrifuge at 4°C to pellet cell debris.
4. Sample Preparation for Mass Spectrometry:
- Transfer the supernatant containing the metabolites to a new tube.
- Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis. For GC-MS, derivatization (e.g., silylation) is required to increase the volatility of the metabolites.
5. Mass Spectrometry Analysis:
- Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopologue distribution (MID) of key metabolites such as lactate and glutamate.
Data Presentation: Quantitative Analysis of Deuterium Incorporation
The incorporation of deuterium is quantified by measuring the relative abundance of the labeled (M+n) and unlabeled (M+0) forms of a metabolite.
| Metabolite | Time (hours) | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) |
| Lactate | 0 | 100 | 0 | 0 |
| 1 | 85.2 | 14.8 | 0 | |
| 4 | 45.7 | 54.3 | 0 | |
| 8 | 20.1 | 79.9 | 0 | |
| Glutamate | 0 | 100 | 0 | 0 |
| 1 | 98.5 | 1.5 | 0 | |
| 4 | 88.3 | 11.7 | 0 | |
| 8 | 75.6 | 24.4 | 0 |
Featured Application: Tracing Fatty Acid Metabolism with Deuterated Fatty Acids
Deuterium-labeled fatty acids are used to trace their uptake, storage, and oxidation.[3] For example, deuterated palmitate can be used to study de novo lipogenesis and fatty acid oxidation.
Diagram: Fatty Acid Beta-Oxidation Workflow
Caption: General workflow for an in vivo fatty acid tracer study.
Experimental Protocol: In Vivo Tracing of Fatty Acid Oxidation
1. Animal Acclimatization and Dosing:
- Acclimate animals (e.g., mice) for at least one week under controlled conditions.
- Prepare a dosing solution of the deuterated fatty acid (e.g., d31-palmitate) complexed with a carrier like intralipid.
- Administer the tracer via oral gavage or intravenous injection at a specified dose (e.g., 150 mg/kg).[8]
2. Sample Collection:
- Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[9]
- Process the blood to obtain plasma.
3. Lipid Extraction:
- Extract total lipids from plasma using a method like the Folch or Bligh-Dyer extraction.
- Briefly, add a chloroform:methanol mixture to the plasma, vortex, and centrifuge to separate the layers.
- Collect the lower organic phase containing the lipids.
4. Sample Preparation for GC-MS:
- Evaporate the organic solvent under a stream of nitrogen.
- Derivatize the fatty acids to fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis. This is typically done by heating with methanol containing an acid catalyst (e.g., 2.5% H₂SO₄).[3]
- Extract the FAMEs into a non-polar solvent like hexane.
5. GC-MS Analysis:
- Analyze the FAMEs by GC-MS. The gas chromatograph separates the different fatty acid species, and the mass spectrometer detects the mass-to-charge ratio, allowing for the quantification of the deuterated and non-deuterated forms.
Data Presentation: Quantitative Analysis of Fatty Acid Turnover
The turnover of fatty acids can be assessed by monitoring the disappearance of the labeled tracer and the appearance of its metabolic products over time.
| Analyte | Time (hours) | Plasma Concentration (µM) |
| d31-Palmitate (C16:0) | 0 | 0 |
| 1 | 150.3 | |
| 4 | 85.6 | |
| 8 | 40.2 | |
| 24 | 5.1 | |
| d29-Myristate (C14:0) | 0 | 0 |
| (β-oxidation product) | 1 | 2.5 |
| 4 | 8.9 | |
| 8 | 12.3 | |
| 24 | 3.2 |
Data Analysis and Interpretation
The analysis of data from deuterium labeling experiments involves several key steps:
-
Correction for Natural Isotope Abundance: The raw mass spectrometry data must be corrected for the natural abundance of other heavy isotopes (e.g., ¹³C) to accurately determine the deuterium enrichment.[10]
-
Calculation of Isotopic Enrichment: This is typically expressed as a percentage or a mole percent excess (MPE).
-
Metabolic Modeling: For metabolic flux analysis, the isotopic labeling data is used as an input for computational models that calculate the fluxes through the metabolic network.[11]
Diagram: Data Analysis Workflow
Caption: Logical workflow for processing deuterium labeling data.
Conclusion
Tracking metabolic pathways with deuterium-labeled compounds is a robust and versatile technique that provides invaluable insights into the dynamic nature of metabolism.[1][2] The detailed protocols and application examples provided here serve as a guide for researchers, scientists, and drug development professionals to design and execute their own stable isotope tracing experiments. Careful experimental design, rigorous sample preparation, and sophisticated data analysis are essential for obtaining high-quality, interpretable results that can advance our understanding of health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Kinetic Isotope Effect Studies with Methyl-d3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful tool in mechanistic chemistry and drug development. This isotopic substitution can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). Methyl-d3-amine hydrochloride serves as a key building block for introducing a deuterated methyl group into molecules of interest, enabling detailed investigation of reaction mechanisms and the strategic optimization of drug candidates. By replacing a C-H bond with a stronger C-D bond, metabolic pathways can be slowed, potentially improving a drug's pharmacokinetic profile.[1] This document provides detailed application notes and protocols for utilizing this compound in KIE studies, particularly focusing on enzymatic N-demethylation reactions.
Key Applications
-
Elucidating Reaction Mechanisms: The magnitude of the KIE can provide strong evidence for the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-limiting step.[2]
-
Probing Enzyme Active Sites: KIE studies can offer insights into the transition state geometry and the environment of the enzyme's active site.
-
Optimizing Drug Metabolism: By strategically deuterating sites of metabolic attack, the rate of drug metabolism can be reduced, potentially leading to improved bioavailability, longer half-life, and reduced formation of toxic metabolites.
-
Investigating Signaling Pathways: Altering the metabolic rate of a drug can modulate its interaction with biological targets, providing a tool to study the downstream effects on signaling pathways.
Quantitative Data from Representative KIE Studies
The following table summarizes quantitative data from KIE studies on N-demethylation reactions, which are directly relevant to the application of this compound.
| Substrate | Enzyme/System | Type of KIE | kH/kD Value | Reference |
| 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane | Rat liver homogenates | Intermolecular | 1.31 - 1.32 | [3] |
| 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane | Mouse liver homogenates | Intermolecular | 1.45 | [3] |
| N,N-dimethylphentermine | Cytochrome P-450 | Intramolecular | 1.6 - 2.0 | [4] |
| N-6 methyladenosine | Bicarbonate-activated peroxide | Competitive | 1.120 - 1.377 | [1] |
Experimental Protocols
Protocol 1: Competitive Kinetic Isotope Effect Measurement of N-Demethylation using LC-MS
This protocol is adapted from a method for measuring the KIE of N-demethylation and is suitable for substrates synthesized using this compound.[1][2] The competitive method, where a mixture of the deuterated and non-deuterated substrates is used in the same reaction, is generally preferred for its high precision.
Materials:
-
Non-deuterated substrate (e.g., an N-methylated compound)
-
Deuterated substrate (the N-methyl-d3 analog, synthesized using this compound)
-
Enzyme source (e.g., cytochrome P450-containing microsomes, purified enzyme)
-
Cofactors (e.g., NADPH)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile, methanol)
-
Internal standard for LC-MS analysis
-
LC-MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source, cofactors, and buffer.
-
Substrate Addition: Add a 1:1 mixture of the deuterated and non-deuterated substrates to the reaction mixture to initiate the reaction. The final concentration of each substrate should be optimized based on the enzyme's kinetic parameters.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a cold quenching solution containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
LC-MS Analysis: Analyze the supernatant by LC-MS. Develop a method that can separate the substrate and the demethylated product and quantify the amounts of the deuterated and non-deuterated species.
-
Data Analysis:
-
Determine the ratio of the deuterated to non-deuterated substrate remaining at each time point.
-
Calculate the extent of the reaction (fractional conversion, f) at each time point.
-
The KIE (kH/kD) can be calculated using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (R_t / R_0)) where:
-
f is the fractional conversion of the non-deuterated substrate.
-
R_t is the ratio of deuterated to non-deuterated substrate at time t.
-
R_0 is the initial ratio of deuterated to non-deuterated substrate (ideally 1).
-
-
Mandatory Visualizations
Application in Signaling Pathway Research: A Case Study with β-Adrenergic Receptors
Many drugs that target G-protein coupled receptors (GPCRs), such as β-adrenergic receptors, contain N-methyl moieties that are susceptible to metabolism by cytochrome P450 enzymes. The rate of this metabolism can influence the drug's concentration at the receptor, thereby affecting the duration and intensity of downstream signaling.
Slowing the N-demethylation of a β-adrenergic receptor agonist through deuteration could lead to a more sustained activation of the receptor. This, in turn, could prolong the activation of adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP) and enhanced activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a more pronounced physiological response. Furthermore, β-adrenergic receptor activation can also trigger other signaling pathways, such as the ERK pathway, and sustained receptor activation due to slowed metabolism could also modulate these non-canonical pathways.[5]
By using a deuterated agonist, researchers can investigate the consequences of prolonged receptor activation on these signaling cascades and their ultimate effects on cellular processes like gene transcription and cell growth.
References
- 1. Kinetic isotope effect study of N-6 methyladenosine chemical demethylation in bicarbonate-activated peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Isotope effects in enzymatic N-demethylation of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl-d3-amine Hydrochloride
Welcome to the technical support center for the synthesis of Methyl-d3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on the formation of over-methylated by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most prevalent by-products are the result of over-methylation of the primary amine. These are primarily Dimethyl-d6-amine hydrochloride and Trimethyl-d9-amine hydrochloride . The high reactivity of deuterated methylating agents can make it challenging to stop the reaction at the mono-methylated stage, leading to the formation of these di- and tri-substituted impurities.
Q2: Why is controlling the formation of these by-products important?
A2: The presence of Dimethyl-d6-amine and Trimethyl-d9-amine as impurities can significantly impact the isotopic purity of the final this compound product. In pharmaceutical applications, where isotopic labeling is used to study drug metabolism and pharmacokinetics, the precise level of deuteration is a critical quality attribute that can affect drug efficacy and patient safety. Furthermore, the similar physical properties of these by-products make their separation from the desired product difficult and costly.
Q3: What are the main synthetic routes to this compound, and which is best for minimizing by-products?
A3: Several synthetic routes exist, including the reduction of deuterated nitromethane (B149229) and the reaction of deuterated methylating agents with an amine source. A highly effective method for minimizing over-methylation by-products involves the use of a protecting group strategy, such as with Boc-protected benzylamine (B48309). This method allows for a controlled mono-methylation, followed by deprotection to yield the desired product in high purity.
Q4: How can I detect and quantify the presence of Dimethyl-d6-amine and Trimethyl-d9-amine in my product?
A4: A combination of analytical techniques is recommended for the detection and quantification of these by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the different methylamine (B109427) species. The chemical shifts of the methyl groups will differ slightly for the mono-, di-, and tri-methylated amines.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the presence of the desired product and its by-products by their exact mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, can be developed to separate and quantify the different amine hydrochlorides.
Troubleshooting Guide
Over-methylation is a common issue in the synthesis of this compound. This guide provides a systematic approach to troubleshooting and minimizing the formation of Dimethyl-d6-amine and Trimethyl-d9-amine by-products.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting over-methylation.
Quantitative Data on By-products
While precise by-product yields can vary significantly with reaction conditions, the use of a protecting group strategy can dramatically improve the purity of this compound.
| Compound | Synthesis Method | Typical Yield | Reference |
| This compound | Boc-protected benzylamine route | >95% | [1][2] |
| Dimethyl-d6-amine hydrochloride | From N-benzylmethan-d3-amine | 91% (of intermediate) | [1][2] |
| Trimethyl-d9-amine hydrochloride | Modified Eschweiler-Clarke | ~89% | [3] |
Analytical Data for Identification
The following table provides key analytical data for the identification of this compound and its common by-products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |
| This compound | CD3NH2·HCl | 70.54 | 8.10 (s, 2H, -NH2) | 23.5 |
| Dimethyl-d6-amine hydrochloride | (CD3)2NH·HCl | 87.58 | Not readily available | Not readily available |
| Trimethyl-d9-amine hydrochloride | (CD3)3N·HCl | 104.63 | Not readily available | Not readily available |
Note: 1H and 13C NMR data for the deuterated methyl groups will not show signals under standard conditions. The provided data is for the non-deuterated protons.
Experimental Protocols
Synthesis of this compound via Boc-Protected Benzylamine[1][2]
This method is designed to minimize the formation of over-methylated by-products.
Step 1: Synthesis of tert-Butyl benzyl(methyl-d3)carbamate
-
To a solution of Boc-benzylamine (1 equivalent) in DMF at 0°C under a nitrogen atmosphere, add NaH (60% in mineral oil, 1.1 equivalents) dropwise.
-
Stir the mixture for 30 minutes.
-
Add a solution of TsOCD3 (1 equivalent) in DMF dropwise.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield tert-Butyl benzyl(methyl-d3)carbamate.
Step 2: Synthesis of N-Benzylmethan-d3-amine hydrochloride
-
Dissolve the product from Step 1 in ethyl acetate.
-
At 0°C, add a solution of HCl in ethyl acetate (e.g., 3M) dropwise.
-
Allow the mixture to warm to room temperature and stir until deprotection is complete (monitor by TLC).
-
Concentrate the mixture to afford N-Benzylmethan-d3-amine hydrochloride.
Step 3: Synthesis of Methan-d3-amine hydrochloride
-
To a solution of N-Benzylmethan-d3-amine hydrochloride in methanol (B129727), add 5% Pd/C.
-
Heat the mixture to 40°C under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and evaporate the solvent to obtain this compound.
Synthesis of Dimethyl-d6-amine hydrochloride[1][2]
This protocol outlines the synthesis of the di-methylated by-product.
Step 1: Synthesis of N-benzyl-N-(methyl-d3)methanamine-d3 hydrochloride
-
Starting from N-benzylmethan-d3-amine hydrochloride (from Step 2 above), react with a deuterated methylating agent (e.g., TsOCD3) and a suitable base (e.g., n-butyllithium) at low temperature (e.g., -20°C).
-
Work up the reaction to isolate N-benzyl-N-(methyl-d3)methanamine-d3 hydrochloride.
Step 2: Synthesis of Bis(methyl-d3)amine hydrochloride
-
Subject the product from Step 1 to hydrogenolysis with Pd/C in methanol at 40°C.
-
After the reaction is complete, filter and evaporate the solvent to yield Dimethyl-d6-amine hydrochloride.
Synthesis of Trimethyl-d9-amine hydrochloride[3]
This protocol describes the synthesis of the tri-methylated by-product using a modified Eschweiler-Clarke reaction.
-
Mix ammonium chloride and deuterated paraformaldehyde in a round-bottom flask fitted with a reflux condenser.
-
Gradually heat the mixture in an oil bath. A vigorous evolution of carbon dioxide will occur between 85°C and 105°C.
-
Allow the reaction to proceed without external heating until the gas evolution subsides.
-
Resume heating and maintain the temperature at approximately 160°C until the evolution of carbon dioxide ceases.
-
After cooling, add a concentrated solution of sodium hydroxide (B78521) to the reaction mixture to liberate the free Trimethylamine-d9.
-
Distill the free amine into a receiver containing hydrochloric acid.
-
Evaporate the resulting hydrochloric acid solution to obtain crude Trimethyl-d9-amine hydrochloride.
-
Purify the product by recrystallization from a suitable solvent like absolute ethanol (B145695) or isopropanol.
Reaction Pathway and By-product Formation
Caption: The sequential methylation leading to the desired product and by-products.
References
Technical Support Center: Purification of Methyl-d3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl-d3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Common impurities can include non-deuterated or partially deuterated methylamine (B109427) hydrochloride, dimethylamine (B145610) hydrochloride, ammonium (B1175870) chloride, and residual water. The synthesis method can also introduce by-products like tri- and tetra-substituted amines.
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: It is recommended to store this compound at room temperature in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][2]
Q3: How can I assess the isotopic and chemical purity of my this compound sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary method to confirm the degree of deuteration and identify proton-containing impurities. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify isotopic impurities by observing the differences in vibrational modes between C-H and C-D bonds.
Q4: Is this compound stable under normal purification conditions?
A4: Yes, this compound is generally stable at room temperature and under typical purification conditions such as recrystallization.[3][4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation or sublimation.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Recrystallization is a primary technique for purifying this compound. The choice of solvent is critical for effective separation from impurities.
Problem 1: Oiling out during recrystallization.
Your compound separates as a liquid instead of forming crystals.
-
Cause: The solution may be too concentrated, or the cooling rate is too rapid. Also, the boiling point of the solvent might be higher than the melting point of your compound-impurity mixture.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
If the problem persists, consider a different solvent with a lower boiling point.
-
Problem 2: No crystal formation upon cooling.
The solution remains clear even after cooling.
-
Cause: The solution is too dilute (not supersaturated), or there are no nucleation sites for crystal growth.
-
Solution:
-
Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of pure this compound, if available.
-
Problem 3: Low recovery of purified product.
The yield of pure crystals is significantly lower than expected.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product may also be more soluble in the chosen solvent than anticipated.
-
Solution:
-
Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Consider a solvent in which the product has lower solubility at cold temperatures.
-
Data Presentation: Solvent Properties for Recrystallization
The selection of an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
| Solvent | Boiling Point (°C) | Solubility of this compound | Suitability for Removing Impurities |
| Absolute Ethanol (B145695) | 78 | Soluble when hot. A specific value is 29.1 g/100g at 78°C.[3] | Good general-purpose solvent. Ammonium chloride has low solubility. |
| n-Butyl Alcohol | 118 | Less soluble than in ethanol. | Excellent for removing ammonium chloride, which is negligibly soluble even at boiling temperatures. |
| Isopropanol | 82 | Moderately soluble when hot. | Effective for separating from ammonium chloride. |
| Chloroform | 61 | Insoluble.[2] | Can be used to wash crude product to remove dimethylamine hydrochloride. |
| Water | 100 | Very soluble.[3] | Generally not ideal for recrystallization due to high solubility, but can be used in solvent mixtures. |
Experimental Protocols
Protocol 1: Recrystallization from n-Butyl Alcohol to Remove Ammonium Chloride
This protocol is particularly effective for removing ammonium chloride impurities.
-
Dissolution: Place the crude this compound in a round-bottom flask. For every 1 part by weight of the crude salt, add 4-6 parts of n-butyl alcohol.
-
Heating: Heat the mixture to 90-100°C with stirring to dissolve the this compound. Ammonium chloride will remain largely undissolved.
-
Hot Filtration (if necessary): If insoluble impurities like ammonium chloride are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-butyl alcohol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Recrystallization from Absolute Ethanol
A standard procedure for general purification.
-
Dissolution: In a flask, add the crude this compound and cover it with a minimum amount of absolute ethanol.
-
Heating: Heat the mixture to boiling with stirring until all the solid dissolves. If necessary, add small portions of hot ethanol to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven.
Protocol 3: Column Chromatography (General Guidance)
For separating this compound from impurities with different polarities.
-
Stationary Phase Selection: Due to the polar and basic nature of the amine salt, standard silica (B1680970) gel can lead to poor separation and peak tailing. Consider using:
-
Amine-functionalized silica: This provides a more inert surface for the separation.
-
Standard silica with a mobile phase modifier: Adding a small amount of a competing base, like triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase can significantly improve peak shape.
-
-
Mobile Phase Selection: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly more polar solvent. For better resolution, "dry loading" is recommended. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column.
-
Elution and Fraction Collection: Run the column and collect fractions. Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common problems during recrystallization.
References
Improving yield and purity of deuterated methylamine synthesis.
Technical Support Center: Synthesis of Deuterated Methylamine (B109427)
Welcome to the technical support center for the synthesis of deuterated methylamine (methyl-d3-amine). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of deuterated methylamine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the methylation or reduction step. | - Extend Reaction Times: For multi-step syntheses, ensure each step goes to completion. For example, when using deuterated amino acids, consider doubling the standard deprotection and coupling times.[1]- Use a More Potent Reagent: If using a standard coupling reagent, switching to a more potent one like HBTU, HATU, or PyBOP might improve the reaction rate, especially for sterically hindered molecules.[1]- Optimize Reaction Conditions: Vary temperature and reaction time. For instance, in the synthesis from Boc-benzylamine, the removal of the benzyl (B1604629) group can be conducted at 40°C.[2][3] |
| Incomplete Deuteration | Insufficient deuterating agent or exchange. | - Repeat Deuteration Step: When preparing deuterated nitromethane (B149229) from nitromethane and deuterium (B1214612) water, the process can be repeated to achieve higher purity.[4][5][6]- Use High-Purity Reagents: Ensure the deuterating agents (e.g., TsOCD₃, CD₃OD) have high isotopic purity. |
| Formation of Byproducts (Tri- and Tetra-substituted Methylamines) | High reactivity of the deuterated methylating agent. | - Use of Protecting Groups: Employing a protecting group strategy, such as using Boc-benzylamine as the starting material, can prevent the formation of tri- and tetra-substituted byproducts.[2][3][7] This method avoids direct methylation of the amino group, which is prone to over-methylation.[2][3] |
| Difficult Purification | Presence of closely related byproducts. | - Salt Formation and Crystallization: Convert the final product to its hydrochloride salt, which can often be purified by crystallization.- Chromatography: For intermediates, column chromatography can be used for purification.[4][8] |
| Resin Clumping and Poor Swelling (in solid-phase synthesis) | On-resin aggregation of the peptide chain. | - Change Synthesis Solvent: Switching from DMF to N-methylpyrrolidone (NMP) can improve solvation and reduce aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing deuterated methylamine?
A1: The two primary methods are:
-
Reduction of Deuterated Nitromethane: This involves reacting nitromethane with deuterium oxide in the presence of a base to form deuterated nitromethane, which is then reduced to deuterated methylamine.[4][5][6][8]
-
Using a Protected Amine: A common approach is to use Boc-protected benzylamine (B48309) as a starting material, which is reacted with a deuterated methylation reagent (like TsOCD₃). The protecting groups are then removed to yield the final product.[2][3][7] This method is advantageous for avoiding over-methylation.[2]
Q2: I am observing significant amounts of di- and tri-methylated byproducts. How can I avoid this?
A2: The formation of polysubstituted byproducts is a common issue due to the high reactivity of deuterated methylating agents.[2] The most effective way to prevent this is by using a protecting group strategy. Synthesizing via Boc-benzylamine allows for controlled methylation and subsequent deprotection to yield the desired monosubstituted deuterated methylamine.[2][3][7]
Q3: My yield is consistently low. What are the first troubleshooting steps I should take?
A3: Low yields can be due to incomplete reactions. Consider the following:
-
Extend Reaction Times: The kinetic isotope effect from deuterium can slow down reaction rates.[1] Increasing the reaction time for critical steps can help ensure they proceed to completion.
-
Optimize Reagents: If applicable, consider using a more potent coupling reagent.[1]
-
Monitor Reaction Completion: Use techniques like TLC to monitor the reaction and ensure the starting material is fully consumed before proceeding.[2][3]
Q4: How can I confirm the isotopic purity of my synthesized deuterated methylamine?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the site and extent of deuterium incorporation.[9] ¹H-NMR will show the disappearance of a proton signal, while ²H-NMR directly observes the deuterium signal.[9] Mass spectrometry (GC-MS or LC-MS) is also a crucial tool for assessing isotopic purity.[9]
Q5: What is a reliable method for purifying the final deuterated methylamine product?
A5: Since deuterated methylamine is a gas at room temperature, it is often converted to its hydrochloride salt (CD₃NH₂·HCl) for easier handling and purification.[7] This salt is a solid and can be purified by crystallization.
Experimental Protocols
Method 1: Synthesis via Boc-Benzylamine
This method offers high yields and avoids polysubstituted byproducts.[3][7]
Step 1: Synthesis of tert-Butyl benzyl(methyl-d₃)carbamate
-
At 0°C, add Boc-benzylamine to a suitable solvent (e.g., anhydrous THF) under a nitrogen atmosphere.
-
Add a strong base, such as sodium hydride (NaH).
-
Introduce the deuterated methylation reagent, TsOCD₃.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Work up the reaction to isolate the product, which is often achieved in quantitative yield.[3][7]
Step 2: Removal of the Boc Group
-
Dissolve the product from Step 1 in a suitable solvent.
-
Add an acid (e.g., HCl) to remove the Boc protecting group.
-
This step yields N-benzylmethan-d₃-amine hydrochloride.[3][7]
Step 3: Removal of the Benzyl Group
-
To a solution of N-benzylmethan-d₃-amine hydrochloride in methanol, add a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[2][3]
-
Place the mixture under a hydrogen atmosphere.
-
After the reaction is complete (monitor by TLC), filter off the catalyst and evaporate the solvent to obtain deuterated methylamine hydrochloride. This step can achieve a 100% yield.[2][3]
Method 2: Synthesis via Reduction of Deuterated Nitromethane
A straightforward method for producing deuterated methylamine.[4][5]
**Step 1: Preparation of Deuterated Nitromethane (CD₃NO₂) **
-
React nitromethane with deuterium water (D₂O) in the presence of a base (e.g., sodium hydride, deuterated sodium hydroxide) or a phase-transfer catalyst.[4][5][6]
-
The reaction can be repeated to increase the level of deuteration.[4][5]
Step 2: Reduction to Deuterated Methylamine Hydrochloride
-
Dissolve the deuterated nitromethane in methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).[4][8]
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 16 hours.[4][8]
-
Acidify the mixture by adding hydrochloric acid.
-
Filter the solution and remove the solvent under reduced pressure to yield deuterated methylamine hydrochloride.[4][8]
Visualizations
Caption: Synthesis workflow via the Boc-benzylamine method.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Addressing hygroscopic nature of Methyl-d3-amine hydrochloride in experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the hygroscopic nature of Methyl-d3-amine hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (deuterated methylamine (B109427) hydrochloride) is a deuterated form of methylamine hydrochloride, a versatile building block in organic synthesis.[1][2] It is classified as a hygroscopic and deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[3] This property is a significant concern in experimental work for several reasons:
-
Inaccurate Weighing: Absorption of water leads to an overestimation of the compound's mass, resulting in incorrect molar calculations and stoichiometry in reactions.
-
Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields, formation of byproducts, and in some cases, complete reaction failure.
-
Degradation: Moisture can promote the degradation of the compound over time, affecting its purity and stability.[4]
-
Physical Changes: Absorption of moisture can cause the crystalline powder to clump or even dissolve, making it difficult to handle.[4]
Q2: How should I store this compound to minimize moisture absorption?
Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry place, away from direct sunlight and heat sources.[5][6] The container must be tightly sealed when not in use to prevent exposure to atmospheric moisture.[1][6] For long-term storage, it is recommended to keep the container in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate).
Q3: What are the signs that my this compound has absorbed moisture?
Visual inspection can often reveal moisture absorption. Signs include:
-
Clumping or caking of the fine powder.
-
A "wet" or "pasty" appearance .
-
In severe cases, the solid may appear to have partially or fully dissolved .[4]
For a quantitative assessment of water content, Karl Fischer titration is the recommended method.
Q4: Can I dry this compound if it has absorbed moisture?
While it is possible to dry hygroscopic compounds, it should be approached with caution. Heating the compound to remove water can risk thermal decomposition, especially since amine hydrochlorides can be unstable at elevated temperatures. If drying is attempted, it should be done under vacuum at a mild temperature. However, the most reliable approach is to prevent moisture absorption in the first place through proper storage and handling.
Q5: How does moisture contamination affect NMR analysis of this compound?
In ¹H NMR spectroscopy, the presence of water will introduce a characteristic signal. The chemical shift of this water peak can vary depending on the solvent and temperature.[7] While the deuterated methyl group (CD₃) will not produce a signal in ¹H NMR, the N-H proton signal can be affected by moisture. In the presence of water (H₂O or D₂O), the amine protons can undergo rapid exchange, which can lead to broadening or even disappearance of the N-H signal.[7] This can complicate spectral interpretation and analysis of the compound's purity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound due to its hygroscopic nature.
| Problem | Probable Cause | Recommended Solution |
| Inconsistent or poor reaction yields | Inaccurate weighing of this compound due to absorbed moisture, leading to incorrect stoichiometry. | 1. Use a fresh, unopened container of the reagent whenever possible.2. Handle the compound in a controlled environment, such as a glove box or glove bag with low humidity.3. If a controlled environment is unavailable, work quickly to minimize exposure to air.4. Determine the water content of your stock using Karl Fischer titration and adjust the mass accordingly. |
| Formation of unexpected byproducts | The presence of water is interfering with the reaction pathway, potentially by reacting with starting materials, intermediates, or the product. | 1. Ensure all solvents and other reagents are anhydrous.2. Dry all glassware thoroughly in an oven before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in achieving complete dissolution | The compound has absorbed a significant amount of water, forming a concentrated aqueous solution on the crystal surface which can hinder dissolution in organic solvents. | 1. Use a fresh, dry sample.2. If clumping is observed, gently crush the solid in a dry environment before attempting to dissolve. |
| Inaccurate concentration of stock solutions | The initial weight of the solid was inflated by absorbed water. | 1. Prepare stock solutions in a glove box.2. Alternatively, prepare a stock solution from a freshly opened bottle and immediately determine its concentration by titration or another suitable analytical method before use in subsequent experiments. |
| Broad or absent N-H peak in ¹H NMR | Rapid proton exchange with water molecules present in the NMR solvent or the sample itself. | 1. Use high-purity, anhydrous deuterated solvents for NMR analysis.2. Ensure the NMR tube is dry before preparing the sample.3. If analyzing a reaction mixture, ensure the work-up procedure effectively removes all water. |
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound
Objective: To accurately weigh this compound while minimizing moisture absorption.
Method 1: Using a Glove Box or Glove Bag
-
Preparation: Ensure the glove box or glove bag is purged with a dry, inert gas (e.g., nitrogen or argon) to achieve a low-humidity atmosphere. Place all necessary equipment (balance, spatulas, weighing paper/boat, sample container, and a sealable vial for the weighed sample) inside the glove box.
-
Equilibration: Allow the this compound container to equilibrate to the temperature of the glove box before opening to prevent condensation.
-
Weighing: Once inside the controlled atmosphere, open the container and quickly weigh the desired amount of the compound onto the weighing paper or boat.
-
Transfer: Immediately transfer the weighed solid into a pre-tared, sealable vial and securely cap it.
-
Documentation: Record the exact mass of the compound.
Method 2: Rapid Weighing in an Open Atmosphere (Less Ideal)
-
Preparation: Have all necessary equipment ready and within immediate reach. Pre-tare a sealable vial.
-
Weighing: Open the container of this compound, quickly transfer an approximate amount to the pre-tared vial, and immediately seal the vial.
-
Measurement: Weigh the sealed vial to determine the exact mass of the transferred solid.
-
Minimizing Exposure: Keep the main container open for the shortest possible time.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., one-component or two-component systems)
-
Anhydrous methanol (B129727) or a suitable solvent
-
Gas-tight syringe for sample introduction
-
This compound sample
Procedure:
-
System Preparation: Add the appropriate solvent to the titration vessel and neutralize it with the Karl Fischer reagent until the endpoint is reached and a stable, low drift is achieved. This ensures the system is dry before adding the sample.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a specific quantity of the this compound sample.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.
-
Calculation: The instrument will automatically calculate the water content based on the amount of reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).
Note: For strongly basic amines, the pH of the Karl Fischer solution can increase, leading to side reactions and inaccurate results. Although methylamine is a weak base, if inaccuracies are suspected, buffering the working medium with a weak acid like benzoic acid may be necessary.
Protocol 3: Example Synthesis of a Deuterated Diphenylurea Derivative
Objective: To synthesize a deuterated diphenylurea derivative using this compound under anhydrous conditions. This protocol is adapted from patent literature and should be further optimized for specific laboratory conditions.
Materials:
-
This compound
-
An appropriate electrophile (e.g., a substituted phenyl isocyanate or a precursor for in situ formation)
-
Anhydrous non-protic solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))
-
Anhydrous base (e.g., potassium carbonate, triethylamine)
-
Inert gas supply (nitrogen or argon)
-
Oven-dried glassware
Procedure:
-
Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, condenser, and an inert gas inlet) using oven-dried glassware. Purge the system with the inert gas.
-
Reagent Preparation: In a separate flask under an inert atmosphere, suspend anhydrous potassium carbonate in anhydrous THF.
-
Addition of Amine Salt: Add the accurately weighed this compound to the suspension of the base. Stir the mixture at room temperature. The base will neutralize the hydrochloride salt to generate the free Methyl-d3-amine in situ.
-
Addition of Electrophile: Slowly add a solution of the electrophile in anhydrous THF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat as required for the specific reaction, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are then combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for poor reaction outcomes.
Caption: Consequence of improper handling of hygroscopic reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Methylamine hydrochloride | CH5N.ClH | CID 6364545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]
- 7. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Reactions with Methyl-d3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining the isotopic integrity of methyl-d3-amine (B1598088) hydrochloride in various chemical reactions. Our goal is to equip you with the knowledge to minimize hydrogen-deuterium (H-D) exchange and ensure the successful incorporation of the CD₃ group into your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is H-D exchange, and why is it a concern when using Methyl-d3-amine hydrochloride?
A1: Hydrogen-deuterium (H-D) exchange is a chemical process where a deuterium (B1214612) atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1][2] For this compound, the primary concern is the exchange of the deuterium atoms on the methyl group (C-D bonds) with protons. While C-D bonds are generally more stable than N-H or O-H bonds, they can still undergo exchange under certain conditions, compromising the isotopic purity of your final product.[3] This is particularly critical in drug development, where maintaining high isotopic enrichment is essential for studying metabolic pathways and the kinetic isotope effect.
Q2: What are the primary factors that promote H-D exchange on the methyl group of this compound?
A2: The rate and extent of H-D exchange are primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze H-D exchange. For many organic molecules, the rate of exchange at carbon centers is minimized in a specific pH range, which can be compound-dependent.[1][4]
-
Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including H-D exchange.[5]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of exchangeable protons and can facilitate H-D exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran, dichloromethane) are preferred as they lack exchangeable protons.[5][6]
-
Catalysts: Certain metal catalysts and strong acids or bases used in a reaction can promote H-D exchange.[1][2]
Q3: How can I confirm if H-D exchange has occurred in my reaction?
A3: You can assess the isotopic purity of your product using the following analytical techniques:
-
Mass Spectrometry (MS): A decrease in the molecular weight of your product corresponding to the replacement of one or more deuterium atoms with hydrogen is a clear indication of H-D exchange. High-resolution mass spectrometry can be used for quantitative assessment.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
In ¹H NMR, the appearance of a signal for the methyl group (around 2.5 ppm for methylamine) would indicate H-D exchange.[5]
-
In ²H (Deuterium) NMR, a decrease in the integral of the CD₃ signal relative to an internal standard would quantify the extent of deuterium loss.[7] ¹³C NMR can also be used to quantify the degree of deuteration by analyzing the isotopic shifts of the carbon signal.[8]
-
Q4: What are the best practices for storing this compound to maintain its isotopic stability?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[9] For extended storage, keeping it in a desiccator is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Loss of Deuterium Label in the Final Product
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Use of Protic Solvents | Recommendation: Whenever possible, use anhydrous aprotic solvents such as acetonitrile, THF, DMF, or DCM. If a protic solvent is unavoidable, minimize the reaction time and temperature. |
| High Reaction Temperature | Recommendation: Conduct the reaction at the lowest feasible temperature. Consider if the reaction can proceed efficiently at room temperature or even lower temperatures over a longer period. |
| Acidic or Basic Conditions | Recommendation: If your reaction requires acidic or basic conditions, use the mildest possible reagents and the minimum necessary stoichiometry. Neutralize the reaction mixture as soon as the reaction is complete. For base-catalyzed reactions, consider using non-protic bases like triethylamine (B128534) or diisopropylethylamine in an aprotic solvent. |
| Presence of Water | Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Catalyst-Induced Exchange | Recommendation: If a metal catalyst is suspected of promoting H-D exchange, screen for alternative catalysts known to have lower exchange activity. Minimize the catalyst loading and reaction time. |
Issue 2: Inconsistent Isotopic Purity Between Batches
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variability in Reagent Quality | Recommendation: Ensure that the solvents and other reagents used are consistently anhydrous and of high purity across all batches. |
| Inconsistent Reaction Conditions | Recommendation: Strictly control reaction parameters such as temperature, reaction time, and the rate of addition of reagents for each batch. |
| Atmospheric Moisture Contamination | Recommendation: Implement a consistent procedure for running reactions under an inert atmosphere to exclude moisture. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
Objective: To perform an N-alkylation reaction with an alkyl halide while minimizing H-D exchange.
Materials:
-
This compound
-
Substrate (e.g., an amine or other nucleophile)
-
Anhydrous aprotic solvent (e.g., acetonitrile or DMF)
-
Anhydrous non-protic base (e.g., triethylamine or diisopropylethylamine)
-
Alkylating agent (e.g., alkyl halide)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Set up the reaction under an inert atmosphere.
-
-
Reaction Setup:
-
To a solution of the substrate in the anhydrous aprotic solvent, add the anhydrous non-protic base (typically 2-3 equivalents).
-
In a separate flask, dissolve this compound in a minimal amount of the anhydrous aprotic solvent.
-
Slowly add the methyl-d3-amine solution to the reaction mixture.
-
Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
Aim for the shortest possible reaction time to achieve a reasonable yield.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with a non-protic quencher if necessary.
-
Perform an extractive work-up using aprotic solvents.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the product using column chromatography with a non-protic eluent system if possible.
-
Protocol 2: General Procedure for Amide Coupling with this compound
Objective: To form an amide bond with a carboxylic acid while preserving the deuterium labels.
Materials:
-
This compound
-
Carboxylic acid
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Anhydrous non-protic base (e.g., triethylamine or diisopropylethylamine)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Set up the reaction under an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the carboxylic acid in the anhydrous aprotic solvent.
-
Add the amide coupling reagent and the anhydrous non-protic base to the carboxylic acid solution and stir for a few minutes to activate the acid.
-
In a separate flask, dissolve this compound in a minimal amount of the anhydrous aprotic solvent and add an equivalent of the non-protic base to generate the free amine in situ.
-
Slowly add the methyl-d3-amine solution to the activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, perform a standard aqueous work-up, minimizing the contact time with the aqueous phase.
-
Extract the product with an aprotic organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate at a low temperature.
-
-
Purification:
-
Purify the product by column chromatography.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the loss of deuterium during reactions with this compound.
Caption: Troubleshooting workflow for preventing H-D exchange.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. allanchem.com [allanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR with Deuterated Standards
Welcome to the technical support center for troubleshooting poor signal-to-noise (S/N) in NMR experiments utilizing deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a poor signal-to-noise ratio in my NMR spectrum?
A1: Poor S/N can stem from a variety of factors, which can be broadly categorized into three areas: the sample itself, the acquisition parameters, and the instrument's state.[1] Common issues include low sample concentration, improper sample preparation, suboptimal acquisition parameters (like an insufficient number of scans), and problems with the spectrometer's lock or shimming.[2][3]
Q2: How much does sample concentration affect the signal-to-noise ratio?
A2: Sample concentration is a critical factor. A higher concentration of the analyte generally leads to a better signal-to-noise ratio.[4] For routine ¹H NMR of organic compounds, a concentration of 1-10 mg in approximately 0.5-0.6 mL of deuterated solvent is often recommended.[5][6] For less sensitive nuclei like ¹³C, higher concentrations are typically necessary to achieve an adequate S/N.[5] If your sample is too dilute, the signal from your compound of interest may be too weak to be distinguished from the baseline noise.[7]
Q3: My deuterated standard is from a reputable supplier. Can it still be the source of my S/N problems?
A3: Yes, even high-quality deuterated standards can present issues. The chemical and isotopic purity of the standard are crucial for accurate quantification and can impact the overall spectral quality.[8] Impurities in the standard can introduce extraneous signals that may overlap with your analyte's signals.[8] Additionally, the stability of the deuterated standard under your experimental conditions (solvent, temperature, pH) is important.[8] Some deuterated compounds can undergo hydrogen-deuterium (H/D) exchange, which could alter the standard's concentration over time.[9]
Q4: I have a weak or unstable lock signal. How does this affect my signal-to-noise ratio?
A4: A stable, high-quality lock signal is essential for acquiring high-quality NMR data, especially over long acquisition times.[10] The lock system uses the deuterium (B1214612) signal from the solvent to compensate for magnetic field drift.[11] A weak or unstable lock signal can lead to several problems:
-
Broadened Lines: If the lock system cannot effectively correct for field drift, the resonance frequencies of your analyte will fluctuate during the acquisition, resulting in broadened spectral lines and a lower apparent S/N.[11]
-
Spectral Distortions: A very weak lock signal can introduce distortions and noise into the spectrum.[10][12] In such cases, it may be better to shim using the weak lock signal and then acquire the spectrum unlocked.[10]
-
Shimming Difficulties: A poor lock signal makes it difficult to properly shim the magnetic field, leading to a non-homogeneous field and consequently, poor line shape and resolution.[1]
Q5: What is "lock saturation," and how can it impact my spectrum?
A5: Lock saturation occurs when too much power is applied to the deuterium channel, causing the deuterium signal to become unstable and erratic.[12][13] This instability in the lock signal prevents the spectrometer from accurately compensating for magnetic field drift, which can lead to distortions and broadening at the base of your NMR peaks.[12] This is more common with deuterated solvents that have sharp deuterium resonances, such as acetone-d₆.[13] To avoid this, the lock power should be adjusted to a level that provides a stable, non-saturated signal.[13]
Troubleshooting Guides
Issue 1: Generally Poor Signal-to-Noise Ratio
If your spectrum exhibits a low signal-to-noise ratio, follow this systematic troubleshooting guide to identify and resolve the underlying cause.
Troubleshooting Workflow for Poor S/N
Caption: A step-by-step workflow for diagnosing and resolving poor signal-to-noise in NMR experiments.
Issue 2: Problems with the Deuterium Lock Signal
A stable lock signal is paramount for high-quality spectra. Use the following guide to troubleshoot common lock-related problems.
Logical Relationships in Lock Signal Troubleshooting
Caption: A guide to identifying the causes of and solutions for common deuterium lock signal problems.
Data Presentation: Optimizing Acquisition Parameters
The signal-to-noise ratio can be significantly improved by adjusting the parameters used to acquire the data. The following tables summarize key relationships and recommended starting points.
Table 1: Effect of the Number of Scans (NS) on Signal-to-Noise Ratio
The most direct way to improve S/N is by signal averaging. The S/N increases with the square root of the number of scans.[11][14]
| Number of Scans (NS) | Theoretical S/N Improvement Factor | Relative Experiment Time |
| 1 | 1.0 | 1x |
| 4 | 2.0 | 4x |
| 16 | 4.0 | 16x |
| 64 | 8.0 | 64x |
| 256 | 16.0 | 256x |
Table 2: Key Acquisition Parameters for Improved S/N
Optimizing these parameters is crucial for maximizing signal intensity per unit time.
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (D1) | ≥ 1.3 - 1.5 times the longest T₁ of interest. For quantitative results, ≥ 5 x T₁.[3][14] | Allows for sufficient relaxation of the nuclei between pulses, preventing signal saturation and maximizing signal intensity.[14] |
| Pulse Width (p1) | Calibrated 90° pulse (for maximum signal in a single scan).[14] | A 90° pulse flips the bulk magnetization into the transverse plane, generating the maximum detectable signal.[14] |
| Acquisition Time (AT) | 1 - 5 seconds (for ¹H NMR).[14] | Should be long enough to allow the Free Induction Decay (FID) to decay into the noise, ensuring good resolution. |
Experimental Protocols
Protocol 1: Preparation of a High-Quality NMR Sample
A well-prepared sample is the foundation of a good NMR spectrum.[2]
-
Select a High-Quality NMR Tube: Use clean, high-quality NMR tubes that are free from scratches or defects.[5]
-
Weigh the Analyte: Accurately weigh an appropriate amount of your sample (e.g., 5-20 mg for ¹H NMR).[2]
-
Choose a Suitable Deuterated Solvent: Select a high-purity deuterated solvent that completely dissolves your sample.[8] Ensure the solvent's residual peaks do not overlap with signals of interest.[15]
-
Dissolve the Sample: Add approximately 0.6 mL of the deuterated solvent to your sample in a clean vial.[2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer to NMR Tube: Carefully transfer the solution into the NMR tube. The final sample height should be between 4.0 and 5.0 cm.[2][15]
-
Mix Thoroughly: Invert the capped NMR tube several times to ensure the solution is homogeneous. Inhomogeneity can lead to broad lines.[5]
-
Clean the Tube: Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[2]
Protocol 2: Optimizing the Number of Scans (NS)
This protocol helps determine the optimal number of scans for your specific sample and desired data quality.
-
Prepare the Sample: Prepare your sample according to Protocol 1.
-
Acquire an Initial Spectrum: Acquire a spectrum with a small number of scans (e.g., 8 or 16).[3]
-
Assess Initial S/N: Evaluate the signal-to-noise ratio for a representative peak in your spectrum.
-
Incrementally Increase Scans: Double the number of scans (e.g., 32, 64, 128, etc.) and re-acquire the spectrum at each step.[3]
-
Evaluate S/N Improvement: Compare the S/N at each step.
-
Determine Optimal NS: Choose the number of scans that provides an acceptable S/N for your analysis, balancing data quality with the total experiment time. For quantitative analysis, a high S/N (e.g., >250:1) is often required for high precision.[14]
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. CHAPTER-8 [cis.rit.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. University of Ottawa NMR Facility Blog: Weak Lock Signals and Distorted NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 11. What is lock? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. University of Ottawa NMR Facility Blog: Distortions due to Lock Saturation [u-of-o-nmr-facility.blogspot.com]
- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Minimizing isotopic impurities in Methyl-d3-amine hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing isotopic impurities in Methyl-d3-amine (B1598088) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common isotopic and chemical impurities in Methyl-d3-amine hydrochloride?
A1: The most common isotopic impurities are the less-deuterated isotopologues, namely Methyl-d2-amine (CD2HNH2·HCl) and Methyl-d1-amine (CDH2NH2·HCl), as well as the non-deuterated (d0) Methylamine (B109427) hydrochloride (CH3NH2·HCl).[1][2] A significant chemical impurity, depending on the synthetic route, can be ammonium (B1175870) chloride (NH4Cl), which is often challenging to separate due to similar physical properties.[3][4] Other potential impurities include di- and trimethylamine (B31210) hydrochlorides.[3]
Q2: What is the recommended isotopic purity for this compound used as an internal standard?
A2: For most applications, especially in quantitative mass spectrometry, an isotopic purity of ≥98% is recommended to minimize the contribution of the unlabeled analyte in the internal standard solution.[5] Commercially available this compound often specifies an isotopic purity of 99 atom % D.
Q3: Which analytical techniques are best for determining the isotopic and chemical purity of this compound?
A3: A combination of techniques is recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for detecting the presence of residual protons on the methyl group, confirming the degree of deuteration. ¹³C NMR can provide information about the carbon skeleton.[2][6]
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula and confirmation of the presence of the three deuterium (B1214612) atoms.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is effective for separating and quantifying isotopic and chemical impurities. A slight chromatographic separation may be observed between deuterated and non-deuterated species due to the deuterium isotope effect.[2]
Q4: Can the position of deuterium atoms on a molecule affect its stability?
A4: Yes, the position of deuteration is critical. Deuterium atoms on heteroatoms (like -NH) are more susceptible to H/D exchange with protic solvents (e.g., water, methanol).[5] For this compound, the deuterium atoms are on a carbon atom, which is a chemically stable position and less prone to back-exchange under typical experimental conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and use of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Isotopic Purity in Final Product | Impure deuterated starting materials (e.g., CD3OD, nitromethane-d3). | Source high-purity deuterated reagents (≥99% D). If purity is uncertain, it's advisable to analyze the starting material by NMR or MS before use. |
| H/D back-exchange during synthesis or workup. | Use aprotic solvents where possible. If aqueous solutions are necessary, minimize exposure time and consider using D2O for workup steps.[5] | |
| Presence of Ammonium Chloride in Final Product | Incomplete separation during purification. Ammonium chloride is a common byproduct in some synthetic routes and has low solubility in certain organic solvents. | Recrystallize the crude product from a suitable solvent. Absolute ethanol (B145695) or n-butyl alcohol are effective, as methylamine hydrochloride is soluble while ammonium chloride has very low solubility, especially in hot n-butyl alcohol.[1][3][4] |
| NMR spectrum shows unexpected peaks. | Contamination from solvents used during synthesis or purification. | Compare the chemical shifts of impurity peaks with published data for common laboratory solvents. Ensure all glassware is properly dried.[8] |
| Formation of side products such as di- or trimethylamine. | Optimize reaction conditions to favor the formation of the primary amine. Purification by recrystallization can also help remove these impurities.[3] | |
| Inaccurate quantification at low concentrations when using as an internal standard. | Presence of the unlabeled (d0) analyte as an impurity in the deuterated standard. | Verify the isotopic purity of the standard. If significant d0 impurity is present, a purer standard may be required, or the lower limit of quantification (LLOQ) may need to be raised.[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove chemical impurities, particularly ammonium chloride, from crude this compound.
Objective: To achieve high chemical and isotopic purity of this compound.
Methodology:
-
Solvent Selection: Choose a solvent where this compound has good solubility at elevated temperatures and poor solubility at low temperatures, while the primary impurity (ammonium chloride) has low solubility across the temperature range. Absolute ethanol or n-butyl alcohol are recommended.[1][9] n-Butyl alcohol is particularly effective for removing ammonium chloride.[4]
-
Dissolution: Place the crude this compound in a round-bottomed flask fitted with a reflux condenser. Add the chosen solvent (e.g., 4-6 parts n-butyl alcohol) and heat the mixture to boiling with stirring until the salt is fully dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum. Centrifuging the crystals can be an effective method for drying, as the product can be hygroscopic.[1]
-
Purity Assessment: Analyze the purified product using ¹H NMR and HRMS to confirm chemical and isotopic purity.
Protocol 2: Assessing Isotopic Purity by HRMS
Objective: To quantify the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol/water).
-
HRMS Analysis: Infuse the sample directly into a high-resolution mass spectrometer or analyze by LC-HRMS. Acquire a full scan mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the monoisotopic peak for the unlabeled methylamine (d0, CH3NH3+).
-
Identify the corresponding peaks for the d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity (atom % D) based on the relative abundance of the different isotopologues.[7][10]
-
Data Presentation
Table 1: Isotopic Purity of this compound
| Isotopologue | Chemical Formula | Expected m/z | Typical Abundance (for 99 atom % D product) |
| d0-Methylamine | CH3NH3+ | 32.0498 | < 1% |
| d1-Methylamine | CH2DNH3+ | 33.0561 | Minor |
| d2-Methylamine | CHD2NH3+ | 34.0624 | Minor |
| d3-Methylamine | CD3NH3+ | 35.0686 | > 99% |
Note: Expected m/z values are for the protonated free amine and may vary slightly based on instrumentation.
Table 2: Solubility of Methylamine HCl and Ammonium Chloride
| Solvent | Methylamine HCl Solubility | Ammonium Chloride Solubility | Implication for Purification |
| Absolute Ethanol | Soluble when hot | Very slightly soluble[1] | Good for separating ammonium chloride. |
| n-Butyl Alcohol | Soluble when hot | Negligibly soluble, even at boiling point[1][4] | Excellent for achieving high purity by removing ammonium chloride. |
| Chloroform | Insoluble | Insoluble | Not suitable for recrystallization but can be used to wash away di- and trimethylamine hydrochloride impurities.[3] |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 3. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Methylamine sulfate vs. methylamine HCl vs. methylamine freebase - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Safe handling and disposal of Methyl-d3-amine hydrochloride.
This technical support center provides comprehensive guidance on the safe handling and disposal of Methyl-d3-amine hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 7436-22-8), also known as (Deuterated-methyl)ammonium chloride, is a deuterated form of methylamine (B109427) hydrochloride.[1][2][3] It is a white to off-white crystalline solid.[4][5] The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory tract.[1][6] It is also harmful if swallowed and is hygroscopic, meaning it absorbs moisture from the air.[1][6]
Q2: What are the proper storage conditions for this compound?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] It is crucial to protect it from moisture due to its hygroscopic nature.[1][8] The recommended storage temperature is room temperature.[2][3][6][8]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
Appropriate PPE includes chemical safety goggles or glasses, protective gloves (e.g., nitrile rubber), and a laboratory coat.[1][9] In situations where dust may be generated, a NIOSH-approved respirator should be used.[1][6] Ensure an eyewash station and safety shower are readily accessible.[1][9]
Q4: How should I dispose of this compound waste?
Dispose of waste in accordance with local, state, and federal regulations.[8] The material can be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator with an afterburner and scrubber.[6] Do not dispose of it down the drain or in regular trash.[7]
Troubleshooting Guides
Scenario 1: Accidental Spill
-
Question: I've spilled a small amount of this compound powder in the lab. What should I do?
-
Answer:
-
Evacuate the immediate area and ensure adequate ventilation.[6][7]
-
Wearing appropriate PPE (gloves, goggles, lab coat, and respirator), carefully sweep or vacuum the spilled material.[1][6]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][3][6]
-
Clean the spill area with soap and water.[10]
-
Scenario 2: Accidental Exposure
-
Question: What are the first aid measures if I get this compound on my skin or in my eyes?
-
Answer:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1][7]
-
Scenario 3: Unexpected Reaction
-
Question: My experiment involving this compound is producing an unexpected gas. What should I do?
-
Answer:
-
If it is safe to do so, stop the reaction by removing the heat source or quenching the reaction.
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide, especially under fire conditions.[1][6]
-
If the situation is uncontrollable, evacuate the area and contact your institution's emergency response team.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | CD₃NH₂·HCl | [1][2] |
| Molecular Weight | 70.54 g/mol | [1][2][4] |
| Melting Point | 229 - 232 °C | [1] |
| Appearance | Clear, colorless crystals or white to off-white crystalline powder | [1][4] |
| Purity | ≥98% | [1][5] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of this compound
-
Preparation:
-
Ensure all necessary PPE is worn (lab coat, gloves, safety goggles).
-
Work within a certified chemical fume hood.
-
Have all necessary equipment ready (spatula, weighing paper/boat, container).
-
-
Procedure:
-
Carefully open the container of this compound, avoiding any sudden movements that could create dust.
-
Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat on a calibrated analytical balance.
-
Minimize the time the container is open to reduce moisture absorption.
-
Once the desired amount is weighed, securely close the main container.
-
Transfer the weighed solid to your reaction vessel.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood.
-
Dispose of any contaminated weighing paper or other disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly after handling.[1]
-
Protocol 2: Disposal of Contaminated Materials
-
Segregation:
-
Collect all waste materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
-
Containerization:
-
Ensure the waste container is made of a compatible material and can be securely sealed.
-
Do not overfill the container.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Store the sealed waste container in a designated secondary containment area until it is collected by your institution's environmental health and safety department.
-
-
Disposal:
Logical Workflow Diagram
Caption: Workflow for safe handling and disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Methyl-Dâ-amine·HCl (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 5. Methyl-d3-amine HCl | CymitQuimica [cymitquimica.com]
- 6. isotope.com [isotope.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Compatibility of Methyl-d3-amine hydrochloride with different reaction media.
Welcome to the technical support center for Methyl-d3-amine hydrochloride (CD₃NH₂·HCl). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this isotopically labeled compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][2] For long-term storage, keeping it in a desiccator is recommended.[3] The compound is stable under these conditions.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is highly soluble in water and methanol.[3][4] It is also soluble in ethanol (B145695) and N,N-Dimethylformamide (DMF).[3] Its solubility is limited in solvents like glacial acetic acid and it is very slightly soluble or insoluble in chloroform, acetone, diethyl ether, and ethyl acetate.[3][5]
Q3: How can I liberate the free amine (Methyl-d3-amine) from its hydrochloride salt?
A3: The free Methyl-d3-amine can be generated by reacting the hydrochloride salt with a strong base, such as sodium hydroxide (B78521) (NaOH).[6][7] This is an acid-base reaction where the base deprotonates the methyl-d3-ammonium ion.[6] The resulting free amine is volatile and can be used in situ or collected.
Q4: What are the main incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] The free amine is a potent nucleophile and will react with electrophiles such as acyl chlorides and acid anhydrides.[7][8]
Q5: Can I use this compound directly in acylation or alkylation reactions?
A5: No, for most acylation and alkylation reactions, the free amine is required. The hydrochloride salt is the protonated form and is not sufficiently nucleophilic.[6] You must first treat the salt with a base to liberate the free amine before proceeding with the reaction.
Troubleshooting Guides
Issue 1: Poor or No Reaction in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete liberation of the free amine. | Ensure a stoichiometric excess of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) is used to fully deprotonate the hydrochloride salt. The choice of base will depend on the specific reaction conditions. |
| Incorrect solvent selection. | Use a solvent in which both the free amine and the electrophile are soluble. Refer to the solubility table below. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices. |
| Moisture in the reaction. | The compound is hygroscopic.[1][4] Ensure all reagents and solvents are dry, as water can interfere with many organic reactions. |
| Degradation of the reagent. | If the compound has been stored improperly and exposed to moisture, its quality may be compromised. Consider using a fresh batch. |
Issue 2: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Over-alkylation of the amine. | In alkylation reactions, the newly formed secondary amine can be more nucleophilic than the primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[9] Use a large excess of the amine relative to the alkylating agent to favor mono-alkylation. |
| Reaction with the solvent. | Some solvents can be reactive. For example, using an ester as a solvent at elevated temperatures could lead to amidation. Choose an inert solvent for your reaction. |
| Side reactions with the base. | Ensure the base used to liberate the free amine does not participate in unwanted side reactions with your substrate or product. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Very Soluble | [4][5] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble (29.1 g/100g at 78°C) | [5] |
| N,N-Dimethylformamide (DMF) | Very Soluble | [3] |
| Glacial Acetic Acid | Sparingly Soluble | [3] |
| Chloroform | Very Slightly Soluble / Insoluble | [3][5] |
| Acetone | Insoluble | [5] |
| Diethyl Ether | Insoluble | [5] |
| Ethyl Acetate | Insoluble | [5] |
Table 2: Thermal Stability of this compound
| Parameter | Value | Reference |
| Melting Point | 231-233 °C | [1][3] |
| Boiling Point | 225-230 °C at 15 mmHg | [3] |
| Stability | Stable at room temperature, but moisture sensitive. | [1] |
Experimental Protocols
Protocol 1: In Situ Generation of Methyl-d3-amine for Nucleophilic Acylation
This protocol describes the in situ generation of the free amine from this compound and its subsequent reaction with an acyl chloride.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
A suitable non-nucleophilic base (e.g., Triethylamine, dried over KOH)
-
Acyl chloride
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous aprotic solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the non-nucleophilic base (1.1 equivalents) to the suspension.
-
Stir the mixture at 0 °C for 15-20 minutes. You should observe the formation of the triethylammonium (B8662869) chloride salt precipitate.
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time as determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, the reaction can be worked up by filtering off the ammonium salt and washing the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to obtain the crude amide product.
-
Purify the product by a suitable method (e.g., recrystallization or column chromatography).
Visualizations
Caption: Experimental workflow for the acylation of Methyl-d3-amine.
Caption: pH-dependent reactivity of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Methylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. methylamine hydrochloride [chemister.ru]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Methylamine - Wikipedia [en.wikipedia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Validation & Comparative
A Comparative Guide: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride for Researchers
For researchers, scientists, and professionals in drug development, the choice between isotopically labeled and unlabeled compounds is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Methyl-d3-amine (B1598088) hydrochloride and its non-deuterated counterpart, methylamine (B109427) hydrochloride, supported by experimental data and detailed protocols.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective application. The primary distinction lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group of Methyl-d3-amine hydrochloride, leading to a higher molecular weight.
| Property | This compound | Methylamine Hydrochloride |
| Molecular Formula | CD₃NH₂·HCl[1] | CH₃NH₂·HCl |
| Molecular Weight | 70.54 g/mol [2][3] | 67.52 g/mol |
| Appearance | White to off-white crystalline powder[1] | White crystalline, hygroscopic powder |
| Melting Point | 232-234 °C[2] | 231-233 °C |
| Solubility | Soluble in water, alcohol, and other polar solvents[1] | Soluble in water |
Performance Comparison: The Deuterium Advantage
The substitution of hydrogen with deuterium, a heavier isotope, imparts significant changes in the molecule's behavior, particularly in biological systems and analytical applications. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of the utility of deuterated compounds in research.
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, reactions where the cleavage of this bond is the rate-determining step proceed more slowly for the deuterated compound. This difference in reaction rates is quantified as the kinetic isotope effect (kH/kD). For reactions involving the breaking of a C-H/C-D bond, the theoretical maximum KIE is approximately 6.9.[4] While a specific KIE value for a direct comparison in a single reaction was not found in the provided search results, the principle of a slower reaction rate for the deuterated compound is well-established.[4][5][6]
Enhanced Metabolic Stability
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing these bonds with stronger C-D bonds at metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[7] This leads to:
-
Increased half-life (t½): The drug remains in the system for a longer duration.[7]
-
Improved bioavailability: A greater proportion of the drug reaches systemic circulation.
-
Reduced formation of toxic metabolites: Slower metabolism can decrease the production of harmful byproducts.
While direct comparative in vitro metabolic stability data for methylamine and methyl-d3-amine was not available in the search results, the established principles of KIE strongly suggest that this compound would exhibit greater metabolic stability.
Spectroscopic Distinctions
The isotopic substitution also leads to distinct differences in the spectroscopic profiles of the two compounds, which is invaluable for analytical purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of methylamine hydrochloride, the methyl protons (CH₃) typically appear as a singlet around 2.5 ppm. For this compound, this peak is absent, confirming the deuteration of the methyl group. The amine protons (-NH₂) appear as a broad singlet in both compounds.[8][9]
-
¹³C NMR: The ¹³C NMR spectrum of methylamine hydrochloride shows a single peak for the methyl carbon. In the spectrum of this compound, the signal for the deuterated carbon (CD₃) will be a multiplet due to coupling with deuterium (a triplet of triplets, often appearing as a septet) and will be shifted slightly upfield.[10]
Infrared (IR) Spectroscopy
The change in mass between hydrogen and deuterium affects the vibrational frequencies of the C-H and C-D bonds.
-
C-H stretch: Methylamine hydrochloride exhibits characteristic C-H stretching vibrations in the region of 2800-3000 cm⁻¹.
-
C-D stretch: In this compound, these are replaced by C-D stretching vibrations at a lower frequency, typically around 2000-2200 cm⁻¹.
-
N-H stretch: Both compounds show a broad absorption band for N-H stretching, characteristic of primary amine salts.
A direct visual comparison of the IR spectra was not available in the search results.
Mass Spectrometry (MS)
Mass spectrometry clearly distinguishes between the two compounds based on their different molecular weights. The molecular ion peak for Methyl-d3-amine will be 3 mass units higher than that of methylamine.[11] This property is fundamental to its use as an internal standard in quantitative analyses.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for common applications of methylamine hydrochloride and its deuterated analog.
Synthesis of N-methylated Compounds
Protocol 1: Reductive Amination
This protocol describes a general procedure for the synthesis of a secondary amine via reductive amination of an aldehyde with methylamine hydrochloride.
Workflow for Reductive Amination
References
- 1. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and Deuterium Isotope Effects on the Reaction of Trimethylamine Dehydrogenase with Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-dâ-amine·HCl (D, 98%) - Cambridge Isotope Laboratories, DLM-289-1 [isotope.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Methylamine hydrochloride(593-51-1) 1H NMR [m.chemicalbook.com]
- 9. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Methylamine [webbook.nist.gov]
The Gold Standard: Validating Analytical Methods with Methyl-d3-amine Hydrochloride
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical research and development, the validation of analytical methods is a critical cornerstone for ensuring data integrity, product safety, and regulatory compliance. For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a pivotal decision that directly impacts the accuracy and precision of the results. This guide provides an objective comparison of analytical methods validated using a stable isotope-labeled (SIL) internal standard, Methyl-d3-amine hydrochloride, versus those employing a structural analog.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, this compound becomes chemically almost identical to its non-deuterated counterpart, ensuring it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization.[2][3] This guide will delve into the practical advantages of this approach, supported by comparative data and detailed experimental protocols.
Performance Under the Magnifying Glass: A Head-to-Head Comparison
To illustrate the performance differences between a deuterated internal standard and a structural analog, we will examine the bioanalytical method validation for metformin (B114582), a widely used antidiabetic drug. Metformin's small, polar nature makes it a suitable candidate for a case study where an internal standard like this compound would be theoretically applicable, although in practice, metformin-d6 is commonly used. For the purpose of this guide, we will present data from studies using metformin-d6 as the deuterated standard and various structural analogs to highlight the performance differences.
Table 1: Comparison of Validation Parameters for Metformin Analysis
| Validation Parameter | Deuterated Internal Standard (Metformin-d6) | Structural Analog Internal Standard |
| Linearity (Correlation Coefficient, r²) | >0.98[4] | >0.9907[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 100 ng/mL[4][6] | 4 - 8 ng/mL[5][7] |
| Accuracy (% Bias) | -8.87% to 5.25%[8] | Within ±20%[7] |
| Precision (% RSD) | < 11.07%[4] | < 15%[7] |
| Recovery | 96.6% to 112.8%[9] | 98.24% to 101.05%[7] |
| Matrix Effect (% RSD) | < 10%[9] | Not always reported, can be significant |
The data clearly demonstrates that while both types of internal standards can yield methods that meet regulatory acceptance criteria, the use of a deuterated internal standard like metformin-d6 generally provides high recovery and minimal matrix effect.[9] This is because the deuterated standard co-elutes with the analyte, experiencing the same ion suppression or enhancement, thus providing more effective correction.[3]
The "How-To": Experimental Protocols
A robust analytical method is built on a well-defined experimental protocol. Below are representative methodologies for the quantification of metformin in human plasma using both a deuterated internal standard and a structural analog.
Protocol 1: LC-MS/MS Analysis of Metformin using a Deuterated Internal Standard (Metformin-d6)
This protocol is based on methodologies described in published studies.[4][8]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (metformin-d6).
-
Add 500 µL of acidified acetonitrile (B52724) (0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 2: LC-MS/MS Analysis of Metformin using a Structural Analog Internal Standard (e.g., Afatinib)
This protocol is based on methodologies described in published studies.[5][10]
1. Sample Preparation (Protein Precipitation):
-
To a dried blood spot sample, add 1.5 mL of acetonitrile with 0.1% formic acid.
-
Add 20 µL of the internal standard working solution (Afatinib).
-
Sonicate for 10 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive mode.
-
Detection: MRM.
-
MRM Transitions would be optimized for metformin and the specific structural analog used.
-
Visualizing the Workflow and Logic
To further clarify the processes and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Experimental Workflow for Bioanalysis.
Decision Pathway for Internal Standard Selection.
Conclusion
The validation of bioanalytical methods is a meticulous process where the choice of internal standard plays a paramount role. As demonstrated through the comparative data for metformin analysis, the use of a deuterated internal standard such as this compound (or its analyte-specific counterpart) offers significant advantages in terms of accuracy, precision, and robustness.[11] Its ability to closely mimic the analyte throughout the analytical process makes it superior in compensating for matrix effects and other sources of variability.[1] While a carefully selected structural analog can be a viable alternative when a deuterated standard is unavailable, researchers must be cognizant of the potential for increased analytical variability. For regulated bioanalysis where the highest level of data quality and defensibility is required, a stable isotope-labeled internal standard is the unequivocal choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma | MDPI [mdpi.com]
- 9. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Comparative Analysis of ¹H and ¹³C NMR Spectral Data: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride
For researchers and professionals in drug development and chemical synthesis, isotopic labeling is a critical tool for elucidating metabolic pathways, quantifying analytes, and serving as internal standards in pharmacokinetic studies. Methyl-d3-amine (B1598088) hydrochloride, a deuterated analog of methylamine (B109427) hydrochloride, offers a stable isotopic label that can be tracked using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for methyl-d3-amine hydrochloride and its non-deuterated counterpart, methylamine hydrochloride, supported by experimental protocols.
¹H and ¹³C NMR Spectral Data Comparison
The primary distinction in the NMR spectra of this compound and methylamine hydrochloride arises from the substitution of protons with deuterium (B1214612) atoms on the methyl group. This substitution leads to significant and predictable changes in both the ¹H and ¹³C NMR spectra.
| Compound | Nucleus | Chemical Shift (δ) ppm (Solvent: D₂O) | Multiplicity | Key Interpretation |
| This compound | ¹H | Not Applicable | - | The characteristic signal for the methyl protons is absent, confirming successful deuteration. A broad signal for the amine protons may be observed. |
| ¹³C | ~25-30 | Triplet (t) | The carbon signal is split into a triplet due to coupling with the three deuterium atoms (I=1), providing definitive evidence of the C-D bonds. | |
| Methylamine hydrochloride | ¹H | ~2.5 | Singlet (s) | A singlet integrating to three protons is observed for the methyl group. A broad singlet for the amine protons is also present. |
| ¹³C | ~25-30 | Singlet (s) | A single resonance for the methyl carbon. |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions. The multiplicity of the ¹³C signal in the deuterated compound is a key diagnostic feature.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for amine hydrochlorides is crucial for accurate structural verification and comparison.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the amine hydrochloride salt (either this compound or methylamine hydrochloride) and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. Deuterium oxide (D₂O) is a common choice for hydrochloride salts due to their good solubility.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.
-
Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., D₂O at ~4.79 ppm for ¹H NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Logical Workflow for NMR Data Comparison
The following diagram illustrates the logical workflow for comparing the NMR spectral data of an isotopically labeled compound with its non-labeled counterpart.
Caption: Workflow for NMR-based verification of isotopic labeling.
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl-d3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of Methyl-d3-amine hydrochloride and its non-deuterated analog, methylamine (B109427) hydrochloride. Additionally, it evaluates the performance of alternative isotopically labeled methylamines, offering supporting data and experimental protocols to aid in the selection of the most appropriate internal standard for quantitative analysis.
Introduction
In quantitative mass spectrometry, stable isotope-labeled internal standards are essential for achieving accurate and reliable results. This compound is a commonly used deuterated internal standard for the quantification of methylamine. Understanding its fragmentation behavior in comparison to the unlabeled analyte and other isotopically labeled alternatives is critical for method development and data interpretation. This guide will delve into the electron ionization (EI) mass spectrometry of these compounds, both with and without derivatization, and provide a comparative overview of their utility.
Comparison of Fragmentation Patterns: Underivatized Amines
Electron ionization (EI) of methylamine and its deuterated analog leads to characteristic fragmentation patterns. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2]
For methylamine (CH₃NH₂) , the molecular ion ([M]⁺•) is observed at m/z 31. The base peak is typically at m/z 30, resulting from the loss of a hydrogen atom ([M-H]⁺).[3] Another significant fragment is observed at m/z 15, corresponding to the methyl cation ([CH₃]⁺) formed by the cleavage of the C-N bond.[3]
For Methyl-d3-amine (CD₃NH₂) , the molecular ion ([M]⁺•) is shifted to m/z 34. Following the same fragmentation logic, the loss of a deuterium (B1214612) atom would result in a fragment at m/z 32 ([M-D]⁺), and the loss of a hydrogen atom from the amine group would lead to a fragment at m/z 33 ([M-H]⁺). The deuterated methyl cation ([CD₃]⁺) would be observed at m/z 18.
The following table summarizes the predicted and observed major fragment ions for the underivatized forms of methylamine hydrochloride and this compound.
| Analyte | Molecular Ion (m/z) | [M-H/D]⁺ (m/z) | [C(H/D)₃]⁺ (m/z) | Other Key Fragments (m/z) |
| Methylamine Hydrochloride | 31 | 30 (Base Peak) | 15 | 29, 28, 27 |
| This compound | 34 | 33, 32 | 18 | 31, 30, 29 |
Note: The hydrochloride salt will typically dissociate in the hot GC inlet, and the free amine is analyzed.
Comparison of Fragmentation Patterns: Derivatized Amines
Due to the polarity and volatility of small amines, derivatization is a common strategy to improve their chromatographic behavior and mass spectrometric analysis.[4] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[5][6]
Upon derivatization with a trimethylsilyl (B98337) (TMS) group, the fragmentation pattern will be dominated by ions containing the TMS moiety. For TMS-derivatized methylamine, the molecular ion will be at m/z 103. For the deuterated analog, the molecular ion will be at m/z 106.
| Analyte | Derivatizing Agent | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methylamine | TMS | 103 | 88 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
| Methyl-d3-amine | TMS | 106 | 91 ([M-CD₃]⁺), 73 ([Si(CH₃)₃]⁺) |
Alternative Isotopically Labeled Internal Standards
While deuterated standards are widely used, other isotopically labeled compounds, such as those containing Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can offer advantages in certain applications.
| Internal Standard | Key Advantages | Potential Disadvantages |
| Methyl-d3-amine | Cost-effective. | Potential for chromatographic shift (isotope effect). Possible H/D back-exchange in certain matrices. |
| ¹³C-Methylamine | Co-elutes perfectly with the unlabeled analyte.[7] High isotopic stability.[7] More effective at compensating for matrix effects.[7] | Higher cost of synthesis. |
| ¹⁵N-Methylamine | High isotopic stability. Minimal chromatographic shift. | Higher cost of synthesis. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) of Underivatized Methylamines
Objective: To analyze the fragmentation patterns of underivatized methylamine hydrochloride and this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A polar capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 10-100
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of methylamine hydrochloride and this compound in methanol (B129727).
-
Dilute the stock solutions to a final concentration of 10 µg/mL with methanol for GC-MS analysis.
GC-MS of Derivatized Methylamines (TMS Derivatization)
Objective: To analyze the fragmentation patterns of TMS-derivatized methylamine and Methyl-d3-amine.
Instrumentation: Same as the underivatized method.
Derivatization Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (as a catalyst)
Derivatization Protocol:
-
Evaporate 100 µL of the 10 µg/mL amine solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of pyridine to the dried residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
Visualizations
Caption: Fragmentation of underivatized methylamine and methyl-d3-amine.
Caption: Fragmentation of TMS-derivatized methylamine and methyl-d3-amine.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Methylamine [webbook.nist.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Enrichment Analysis of Methyl-d3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment in deuterated compounds is paramount for the integrity of experimental outcomes. This guide provides an objective comparison of analytical methodologies for assessing the isotopic enrichment of Methyl-d3-amine hydrochloride, a crucial building block in the synthesis of deuterated molecules. We present supporting experimental data, detailed protocols, and a comparative analysis with an alternative deuterated methylating agent, Dimethyl-d6-amine hydrochloride, to facilitate informed decisions in your research endeavors.
The isotopic purity of deuterated reagents like this compound is a critical parameter that can significantly impact the efficacy, safety, and pharmacokinetic properties of a final drug product.[1] Therefore, robust and accurate analytical methods are essential for quantifying the level of deuterium (B1214612) incorporation and identifying the presence of undeuterated or partially deuterated species.[1] The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2][3]
Understanding Isotopic Enrichment vs. Species Abundance
Before delving into the analytical techniques, it is crucial to distinguish between two fundamental terms: isotopic enrichment and species abundance.[3]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a batch of this compound with 99% isotopic enrichment means that at each of the three positions on the methyl group, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[3]
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. Due to the statistical nature of deuterium incorporation, a 99% isotopic enrichment does not equate to 99% of the molecules being the fully deuterated (d3) species.[3]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for isotopic enrichment analysis depends on the specific requirements of the study, including the desired level of detail, sample throughput, and available instrumentation. Both NMR and HRMS offer powerful capabilities for this purpose.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR | Quantifies the absence of protons at the deuterated sites by comparing the integral of the residual proton signal to an internal standard.[3] | Provides precise quantification of isotopic enrichment, structurally specific information. | Lower throughput, requires a quantitative NMR setup. |
| ¹³C NMR | Observes the carbon backbone and the splitting patterns caused by deuterium coupling, confirming the position of deuteration.[1] | Confirms the location of deuterium incorporation. | Lower sensitivity compared to ¹H NMR. |
| LC-HRMS | Separates isotopologues based on their mass-to-charge ratio (m/z) and provides their relative abundance.[1][2] | High sensitivity, high throughput, provides information on all isotopologues (d0, d1, d2, d3).[1] | May not distinguish between positional isomers of partially deuterated species. |
Experimental Data and Protocols
To provide a practical comparison, we present illustrative experimental data and detailed protocols for the analysis of this compound and a common alternative, Dimethyl-d6-amine hydrochloride.
Quantitative ¹H NMR Spectroscopy
Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signal.
Illustrative Data:
| Compound | Expected Chemical Shift (DMSO-d6) | Observed Signal | Interpretation |
| Methylamine hydrochloride | ~2.5 ppm (s, 3H, -CH₃) | Not Applicable | Reference for non-deuterated compound. |
| This compound | Not Applicable | ~8.05 ppm (br s, 2H, -NH₂) | Absence of a signal around 2.5 ppm confirms high deuteration of the methyl group.[1][4] |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Add 0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio for the residual proton signal and the internal standard.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the residual proton signal of the methyl group (if observable) and the signal of the internal standard.
-
Calculate the isotopic enrichment using the following formula:
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Objective: To determine the relative abundance of isotopologues (d0, d1, d2, d3) of this compound.
Illustrative Data:
| Isotopologue | Elemental Formula | Calculated Monoisotopic Mass (m/z) [M+H]⁺ | Observed Relative Abundance (%) |
| d0-Methylamine | CH₆N⁺ | 32.0498 | < 0.1 |
| d1-Methylamine | CH₅DN⁺ | 33.0561 | < 0.5 |
| d2-Methylamine | CH₄D₂N⁺ | 34.0624 | < 1.5 |
| d3-Methylamine | CH₃D₃N⁺ | 35.0686 | > 98.0 |
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-HRMS Acquisition:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan mode with a resolution of at least 70,000.
-
Scan Range: m/z 30-100.
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
Comparative Analysis with Dimethyl-d6-amine hydrochloride
For a comprehensive evaluation, it is beneficial to compare the isotopic enrichment analysis of this compound with that of a commonly used alternative, Dimethyl-d6-amine hydrochloride.
| Feature | This compound | Dimethyl-d6-amine hydrochloride |
| Deuterated Moiety | -CD₃ | -N(CD₃)₂ |
| Number of Deuterium Atoms | 3 | 6 |
| ¹H NMR Analysis | Absence of signal for one methyl group. | Absence of signals for two methyl groups. |
| LC-HRMS Analysis | Analysis of d0 to d3 isotopologues. | Analysis of d0 to d6 isotopologues. |
| Potential for Partial Deuteration | Can have d1 and d2 impurities. | Can have d1 through d5 impurities. |
The analytical principles and protocols described for this compound are directly applicable to Dimethyl-d6-amine hydrochloride, with adjustments for the different mass and number of deuterium atoms.
Visualizing the Workflow
To illustrate the logical flow of the isotopic enrichment analysis process, the following diagram is provided.
References
- 1. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
Comparative Efficacy of Deuterated vs. Non-Deuterated Drug Candidates: A Guide for Researchers
In the landscape of modern drug development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, has emerged as a potent tool for optimizing the pharmacological properties of therapeutic agents. This guide provides a comprehensive comparison of deuterated and non-deuterated drug candidates, offering researchers, scientists, and drug development professionals an objective analysis supported by experimental data.
The fundamental principle behind the enhanced profiles of deuterated drugs lies in the "deuterium kinetic isotope effect" (KIE).[1] The substitution of a hydrogen atom with a deuterium atom at a metabolic "soft spot" on a drug molecule can significantly slow down its breakdown by metabolic enzymes, such as cytochrome P450s.[1][2] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[] This seemingly subtle modification can lead to a cascade of therapeutic advantages, including improved pharmacokinetic profiles, enhanced safety and tolerability, and potentially more convenient dosing regimens.[1][4]
This guide will delve into specific case studies to illustrate the comparative efficacy of deuterated versus non-deuterated drugs, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key biological pathways and experimental workflows.
Case Study 1: Austedo® (Deutetrabenazine) vs. Tetrabenazine (B1681281)
Deutetrabenazine (Austedo®) is the first deuterated drug to receive FDA approval and serves as a landmark example of the "deuterium switch" approach.[5][6] It is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease and tardive dyskinesia.[7] The deuteration of the two methoxy (B1213986) groups in tetrabenazine leads to a slower and more sustained exposure to its active metabolites.[8]
Comparative Data: Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine (Austedo®) | Tetrabenazine (Xenazine®) | Reference(s) |
| Pharmacokinetics | |||
| Active Metabolite Half-life (t½) | Longer half-lives for active metabolites[9] | Shorter half-life[9] | [9] |
| Peak-to-Trough Fluctuation | Lower (11-fold lower for total active metabolites)[9] | Higher[9] | [9] |
| Dosing Frequency | Typically twice daily[7] | Typically three times daily[7] | [7] |
| Efficacy (Huntington's Disease Chorea) | |||
| Total Maximal Chorea Score Reduction from Baseline | -4.4 points[10] | -1.9 points (placebo-adjusted)[10] | [10] |
| Safety & Tolerability | |||
| Dose Reduction/Suspension Rate | Significantly lower[10] | Higher[10] | [10] |
| Key Adverse Events (vs. Tetrabenazine) | Lower incidence of agitation, akathisia, depression, drowsiness/somnolence, insomnia, and parkinsonism[10] | Higher incidence of neuropsychiatric adverse events[10][11] | [10][11] |
Discussion of Comparative Efficacy and Safety
Clinical studies have demonstrated that deutetrabenazine has similar effectiveness to tetrabenazine in managing chorea associated with Huntington's disease.[7] However, the key differentiator lies in its improved tolerability profile. The slower metabolism of deutetrabenazine leads to more stable plasma concentrations of its active metabolites, which is believed to contribute to the lower incidence of adverse events, particularly neuropsychiatric side effects like depression, somnolence, and akathisia.[10] This enhanced safety profile allows for a more favorable dosing regimen and may lead to better patient adherence.[12] An indirect comparison of clinical trial data suggested that deutetrabenazine was associated with a significantly lower risk of moderate to severe adverse events compared to tetrabenazine.[10]
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans: A study to compare the pharmacokinetics of deutetrabenazine and tetrabenazine involved administering single doses of each drug to healthy volunteers. Blood samples were collected at regular intervals over a specified period. The plasma concentrations of the parent drugs and their major active metabolites (α-dihydrotetrabenazine and β-dihydrotetrabenazine) were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) were calculated and compared between the two drugs.[9]
Phase 3 Efficacy and Safety Trial (e.g., First-HD): The efficacy and safety of deutetrabenazine for the treatment of chorea in Huntington's disease were established in a randomized, double-blind, placebo-controlled, parallel-group trial. Patients were randomized to receive either deutetrabenazine or a placebo. The deutetrabenazine dose was titrated to an optimal level based on chorea control and tolerability over an 8-week period, followed by a 4-week maintenance period. The primary efficacy endpoint was the change in the Total Maximal Chorea (TMC) score from baseline to the end of the maintenance period. Safety and tolerability were assessed by monitoring adverse events, clinical laboratory tests, and electrocardiograms.[10]
Signaling Pathway
Caption: VMAT2 inhibition by deutetrabenazine/tetrabenazine in a dopaminergic synapse.
Case Study 2: Deupirfenidone (B10860353) vs. Pirfenidone (B1678446)
Deupirfenidone (formerly CTP-543 or LYT-100) is a deuterated analog of pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[13] Pirfenidone is known to have significant gastrointestinal side effects that can limit its use and adherence.[14] Deupirfenidone was designed to have a differentiated pharmacokinetic profile to improve its tolerability.[13]
Comparative Data: Deupirfenidone vs. Pirfenidone
| Parameter | Deupirfenidone (LYT-100) | Pirfenidone | Reference(s) |
| Pharmacokinetics | |||
| Drug Exposure (AUC) | Approximately 50% increase at comparable doses | Standard exposure | [15] |
| Parent to Metabolite Ratio | Higher than reported with pirfenidone | Lower | [13] |
| Efficacy (IPF) | |||
| Change in Forced Vital Capacity (FVC) from Baseline (26 weeks) | -21.5 mL (825 mg TID) | -51.6 mL (801 mg TID) | [15] |
| Treatment Effect vs. Placebo | 80.9% (825 mg TID) | 54.1% | [16] |
| Safety & Tolerability | |||
| Key Gastrointestinal Adverse Events (Nausea, Dyspepsia, Diarrhea, Vomiting) | Lower percentage of patients reporting these events | Higher percentage of patients reporting these events | [16] |
Discussion of Comparative Efficacy and Safety
Recent phase 2b clinical trial data from the ELEVATE IPF study suggests that deupirfenidone is not only better tolerated but also potentially more effective than pirfenidone in slowing the decline of lung function in patients with IPF.[16] At the higher dose tested, deupirfenidone demonstrated a statistically significant reduction in FVC decline compared to placebo, with a treatment effect approximately 50% greater than that observed with pirfenidone.[16] The improved tolerability, particularly the reduction in gastrointestinal side effects, is a significant advantage that may allow for more consistent and effective treatment for IPF patients.[14] The increased drug exposure without a corresponding increase in adverse events suggests that deuteration has successfully altered the drug's metabolism to a more favorable profile.[15]
Experimental Protocols
Phase 1 Pharmacokinetic Study: A Phase 1 study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of multiple ascending doses of deupirfenidone. Participants received twice-daily doses over several days. Blood samples were collected to determine the steady-state pharmacokinetic profile. The study also evaluated the effect of food on the absorption of deupirfenidone.[13]
Phase 2b Efficacy and Safety Trial (ELEVATE IPF): This was a randomized, double-blind, active- and placebo-controlled, dose-ranging trial in patients with IPF. Patients were randomized to receive one of two doses of deupirfenidone, pirfenidone, or a placebo, administered three times a day for 26 weeks. The primary endpoint was the change in FVC from baseline. Safety and tolerability were assessed by monitoring adverse events.[16]
Case Study 3: Donesta® (Deuterated Estriol) vs. Estriol (B74026)
Donesta® is an investigational deuterated form of estriol, a weak estrogen, being developed for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women.[17] While estriol is used in some parts of the world for menopausal symptoms, it is not approved for this indication in the United States.[18][19] Deuteration is intended to improve its pharmacokinetic profile and potentially enhance its efficacy and safety for this use.
Comparative Data: Deuterated Estriol vs. Estriol
Specific quantitative comparative data from head-to-head clinical trials of deuterated estriol versus non-deuterated estriol are not yet widely published. The following table is based on the expected benefits of deuteration and the known effects of estriol.
| Parameter | Deuterated Estriol (Donesta®) (Anticipated) | Estriol | Reference(s) |
| Pharmacokinetics | |||
| Bioavailability & Half-life | Expected to be improved due to reduced metabolism | Subject to first-pass metabolism | [General principle of deuteration] |
| Efficacy (Vasomotor Symptoms) | |||
| Reduction in frequency and severity of hot flashes | Aims to demonstrate significant improvement over placebo | Effective in controlling menopausal symptoms | [18] |
| Safety & Tolerability | |||
| Endometrial and Breast Tissue Effects | Designed to have a favorable safety profile | Appears safer than stronger estrogens but high doses may have stimulatory effects | [18] |
| Systemic Side Effects | Anticipated to be minimal | Generally well-tolerated, especially with local administration | [20][21] |
Discussion of Comparative Efficacy and Safety
The goal of developing a deuterated version of estriol is to create a novel oral hormone therapy that can effectively treat menopausal vasomotor symptoms with a favorable safety profile. By slowing its metabolism, deuteration is expected to provide more consistent systemic exposure, potentially leading to improved efficacy at a lower dose compared to non-deuterated oral estriol. The clinical development program for Donesta® is designed to establish its superiority over placebo and to demonstrate a favorable safety profile, particularly concerning endometrial and breast health.
Experimental Protocols
Phase 3 Clinical Trial for Vasomotor Symptoms (e.g., COMFORT Program): The efficacy and safety of deuterated estriol are being evaluated in large-scale, randomized, double-blind, placebo-controlled Phase 3 trials. Postmenopausal women with moderate to severe vasomotor symptoms are randomized to receive either deuterated estriol or a placebo once daily. The co-primary efficacy endpoints are the change from baseline in the frequency and severity of moderate to severe vasomotor symptoms. Long-term safety, including endometrial and breast safety, is a key secondary endpoint.
General Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow for deuterated vs. non-deuterated drugs.
Conclusion
The strategic use of deuterium in drug design has proven to be a successful approach for enhancing the therapeutic profile of known drugs and developing novel chemical entities. The case studies of deutetrabenazine and deupirfenidone clearly demonstrate that deuteration can lead to significant improvements in pharmacokinetics, safety, and even efficacy compared to their non-deuterated counterparts. As our understanding of the kinetic isotope effect and its application in medicinal chemistry continues to grow, we can anticipate the development of more deuterated drugs that offer meaningful clinical advantages for patients across a wide range of therapeutic areas. This guide serves as a foundational resource for researchers to understand and evaluate the comparative efficacy of this promising class of pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teva Pharmaceutical Industries Ltd. - Teva to Present New Data Supporting Safety, Efficacy and Real-World Effectiveness of AUSTEDO® (deutetrabenazine) Tablets at the 2023 HSG Annual Meeting [ir.tevapharm.com]
- 12. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 13. A Randomized Phase 1 Evaluation of Deupirfenidone, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xtalks.com [xtalks.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 18. Estriol: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Guide to Vaginal Estrogen: Estradiol, Estriol, and More [getinterlude.com]
- 20. ijrcog.org [ijrcog.org]
- 21. Continuous low dose estradiol released from a vaginal ring versus estriol vaginal cream for urogenital atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing FTIR Spectroscopy for the Confirmation of Methylamine Deuteration: A Comparative Guide
For researchers and professionals in drug development, confirming the successful deuteration of molecules like methylamine (B109427) is a critical step in synthesizing novel therapeutics with improved pharmacokinetic profiles. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and cost-effective analytical technique for this purpose. This guide provides a comprehensive comparison of FTIR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for confirming deuteration often depends on a balance of factors including sensitivity, quantitative capability, cost, and experimental complexity. While methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools, FTIR spectroscopy offers distinct advantages, particularly for routine screening and qualitative confirmation.
| Technique | Principle | Advantages | Disadvantages | Quantitative Capability |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. Deuteration leads to a predictable shift in vibrational frequencies. | - Rapid analysis- Non-destructive- Lower cost of instrumentation- Simple sample preparation | - Lower sensitivity compared to MS- Can be challenging for complex molecules with overlapping peaks | Yes, with chemometric models for quantifying isotopic purity[1]. |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. Deuteration results in a measurable increase in molecular weight. | - High sensitivity and accuracy- Can determine the precise location of deuteration (with fragmentation analysis) | - Destructive technique- More expensive instrumentation- Can be complex to operate | Excellent for determining the degree of deuteration and isotopic distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. The disappearance or change in the chemical shift of proton signals confirms deuteration. | - Provides detailed structural information- Can pinpoint the exact site of deuteration | - Lower sensitivity than MS- Requires larger sample amounts- Longer acquisition times | Highly quantitative for determining the extent of deuteration at specific sites. |
FTIR Spectral Analysis of Deuterated Methylamine
The primary evidence for deuteration in FTIR spectroscopy is the shift of vibrational bands to lower wavenumbers (cm⁻¹) due to the increased mass of deuterium (B1214612) compared to hydrogen. For methylamine (CH₃NH₂), the most significant changes are observed in the N-H and C-H stretching and bending vibrations.
Upon deuteration of the amino group to form methylamine-d₂ (CH₃ND₂), the N-D stretching and bending vibrations will appear at significantly lower frequencies than the corresponding N-H vibrations. Similarly, deuteration of the methyl group to form methyl-d₃ amine (CD₃NH₂) will cause a downward shift in the C-D stretching and bending modes compared to the C-H modes.
Key Vibrational Modes and Expected Shifts:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in CH₃NH₂ | Expected Shift upon Deuteration | Reference |
| N-H Asymmetric Stretch | ~3427 | Shifts to lower frequency in CH₃ND₂ | [2] |
| N-H Symmetric Stretch | ~3361 | Shifts to lower frequency in CH₃ND₂ | [2] |
| NH₂ Scissoring | ~1623 | Shifts to a characteristic deformation vibration around 1200 cm⁻¹ for -ND₂[3]. | [2][3] |
| C-H Stretches | 2800-3000 | Shifts to lower frequency in CD₃NH₂ | [2][4] |
| NH₂ Wagging | ~780 | Shifts to lower frequency in CH₃ND₂ | [2] |
Note: The exact peak positions can vary depending on the physical state (gas, liquid, solid) and solvent used.
Experimental Protocol: FTIR Analysis of Deuterated Methylamine
This protocol outlines the general steps for confirming the deuteration of methylamine using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and convenient sampling technique.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
Methylamine and deuterated methylamine samples (as hydrochloride salts for ease of handling)
-
Spatula and weighing paper
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
-
Sample Preparation:
-
Place a small amount of the methylamine hydrochloride (or deuterated methylamine hydrochloride) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the collected spectrum by subtracting the background spectrum.
-
Identify the characteristic vibrational peaks for methylamine.
-
Compare the spectrum of the deuterated sample with that of the non-deuterated standard.
-
Look for the expected peak shifts to lower wavenumbers in the N-H/N-D and/or C-H/C-D regions to confirm deuteration.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after each measurement to prevent cross-contamination.
-
Workflow for FTIR Confirmation of Deuteration
The following diagram illustrates the logical workflow for confirming the deuteration of methylamine using FTIR spectroscopy.
Conclusion
FTIR spectroscopy stands as a valuable and accessible tool for the qualitative and, with further development, quantitative assessment of methylamine deuteration. Its speed and simplicity make it particularly well-suited for initial screening and confirmation of synthetic outcomes in a drug discovery and development setting. While MS and NMR offer higher resolution and more detailed structural information, the straightforward nature of FTIR provides a compelling first line of analysis. By understanding the principles of isotopic effects on vibrational spectra and following a robust experimental protocol, researchers can confidently employ FTIR to verify the successful incorporation of deuterium into their target molecules.
References
A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), is a powerful tool in drug discovery and development. This modification can significantly alter a compound's metabolic profile, enhancing its pharmacokinetic properties. Accurate and precise quantification of deuterium incorporation is therefore a critical step in the synthesis and validation of these next-generation therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Core Analytical Techniques: A Head-to-Head Comparison
The two gold-standard methodologies for determining the level and position of deuterium incorporation are NMR and MS. Each offers distinct advantages and is suited to different analytical questions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for providing unambiguous information on the exact location and extent of deuterium incorporation.[1] It can distinguish between different isotopologues and provide site-specific quantification. The most common NMR methods involve either directly observing the deuterium signal (²H-NMR) or inferring its presence by the disappearance of a proton signal (¹H-NMR).[1][2]
-
Mass Spectrometry (MS): MS is highly sensitive and provides information on the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving the isotopic distributions of deuterated compounds, allowing for the calculation of average deuterium incorporation.[4][5] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantitative analysis in complex mixtures.[6]
The choice between these techniques often depends on the specific requirements of the analysis, such as the need for site-specific information, the required sensitivity, and the nature of the compound being analyzed.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for each technique, providing a baseline for selecting the most appropriate method for your research needs.
| Parameter | ¹H-NMR | ²H-NMR | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures the decrease in the integral of a proton signal. | Directly measures the integral of the deuterium signal. | Measures the mass shift and isotopic distribution.[4] |
| Primary Output | % Deuteration at a specific site. | % Deuteration at a specific site. | Average % Deuteration for the whole molecule. |
| Quantitative Accuracy | Good to Excellent | Excellent | Excellent |
| Precision | High | High | Very High |
| Sensitivity | Moderate | Low | Very High |
| Sample Requirement | ~1-5 mg | ~5-10 mg | <1 µg |
| Key Advantage | Widely available; provides clear structural context.[2] | Direct and unambiguous detection of deuterium.[7] | Exceptional sensitivity and accuracy for overall incorporation.[4] |
| Key Limitation | Indirect measurement; relies on a high degree of deuteration for accuracy.[7] | Lower sensitivity and requires specialized probes/settings.[8] | Does not inherently provide site-specific information.[9] |
Experimental Workflows and Methodologies
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible quantitative data. Below are representative workflows and methodologies for each of the primary analytical techniques.
Workflow for NMR-Based Quantification
The general workflow for determining deuteration levels by NMR involves sample preparation, data acquisition, and spectral analysis.
Caption: General experimental workflow for quantitative NMR analysis.
Detailed Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the deuterated compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not have signals that overlap with the analyte or standard.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly shimmed to obtain optimal line shape and resolution.
-
-
Data Acquisition:
-
Set the pulse angle to 90 degrees.
-
Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for ensuring the signal intensities are directly proportional to the number of nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signal corresponding to the residual protons at the deuterated position.
-
Integrate a well-resolved signal from the non-deuterated portion of the molecule or the internal standard.
-
The percent deuteration is calculated by comparing the integral of the residual proton signal to the integral of a fully protonated reference signal.
-
Workflow for Mass Spectrometry-Based Quantification
MS-based quantification typically involves chromatographic separation followed by mass analysis to determine the isotopic distribution of the analyte.
Caption: Workflow for LC-HRMS analysis of deuteration levels.
Detailed Experimental Protocol: LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Create a dilute working solution (e.g., 1 µg/mL) for injection. For quantitative analysis, a deuterated internal standard with a different number of deuterium atoms may be used.[10]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a C18 reversed-phase column suitable for the analyte's polarity.
-
Mobile Phase: A typical gradient may run from 0.1% formic acid in water to 0.1% formic acid in acetonitrile.
-
Flow Rate: A standard analytical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[4]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected masses of all isotopologues.
-
Resolution: Set the instrument to a high resolution (e.g., >70,000) to clearly resolve the isotopic peaks.[5]
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of the analyte.
-
Identify the ion signals corresponding to the different isotopologues (M+0, M+1, M+2, etc.).
-
Calculate the centroid of the isotopic distribution to determine the average mass.
-
The level of deuterium incorporation can be calculated from the shift in the average mass compared to the non-deuterated standard.
-
Conclusion
Both NMR and Mass Spectrometry are indispensable tools for the quantitative analysis of deuterated compounds. NMR spectroscopy offers unparalleled detail on the site of deuteration, making it the method of choice for structural confirmation.[1] Mass spectrometry, particularly LC-HRMS, provides superior sensitivity and precision for determining the overall level of deuterium incorporation, which is often critical in pharmacokinetic and metabolic studies.[6] A comprehensive characterization of deuterated compounds often involves the complementary use of both techniques to ensure the isotopic integrity and purity of the synthesized molecules.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
Cross-Validation of Isotopic Labeling Techniques in Quantitative Proteomics: A Comparative Guide
In the pursuit of understanding complex cellular processes and advancing drug development, the accurate quantification of protein abundance is paramount. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone of quantitative proteomics. However, the choice of labeling strategy can significantly influence experimental outcomes. This guide provides an objective comparison of three widely used isotopic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). By presenting supporting experimental data, detailed methodologies, and illustrating key biological pathways, this guide serves as a resource for researchers to select the appropriate method and to cross-validate their findings for robust and reliable results.
Quantitative Performance at a Glance
The selection of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics experiments. The following table summarizes key performance metrics for SILAC, TMT, and iTRAQ, offering a quantitative basis for comparison. It is important to note that while SILAC and TMT data are often directly compared in literature, comprehensive head-to-head comparisons including iTRAQ are less common. Therefore, the iTRAQ performance metrics are derived from separate studies and should be considered in that context.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Principle | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[1] | In vitro chemical labeling of peptides with isobaric tags.[1] | In vitro chemical labeling of peptides with isobaric tags. |
| Multiplexing Capacity | Typically 2-plex or 3-plex, though can be extended. | Up to 18-plex with TMTpro reagents.[1] | 4-plex and 8-plex reagents are commonly used. |
| Sample Type | Primarily limited to cell culture models that can incorporate labeled amino acids.[2] | Applicable to a wide range of biological samples, including tissues and biofluids. | Suitable for diverse sample types, including clinical tissues and body fluids. |
| Precision (CV) | High (<15%) | High (<20%) | Good (15-30%) |
| Accuracy | High, less prone to ratio compression. | Moderate, can be affected by ratio compression.[2] | Moderate, can be affected by ratio compression.[3][4][5] |
| Proteome Coverage | Good | Good, can be enhanced by fractionation. | Good, provides complete proteome coverage as it labels all peptides.[6] |
| Cost | Can be costly, particularly for long-term cell culture. | Generally higher cost, especially for higher-plex reagents. | Moderate to high cost.[7] |
Visualizing Proteomic Workflows and Pathways
Understanding the experimental process and the biological context is crucial for interpreting quantitative proteomics data. The following diagrams illustrate the generalized workflows for SILAC, TMT, and iTRAQ, and two key signaling pathways often investigated using these methods.
Detailed Experimental Protocols
Reproducible and well-documented experimental workflows are the foundation of reliable proteomics research. Below are generalized protocols for SILAC, TMT, and iTRAQ labeling.
SILAC Experimental Protocol (In Vivo Labeling)
-
Cell Culture and Labeling:
-
Culture two or three populations of cells in specialized SILAC media.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
The other populations are grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ⁴,⁴,⁵,⁵-D₄-L-Lysine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations.
-
-
Cell Treatment and Harvest:
-
Apply experimental treatments to the different cell populations (e.g., drug treatment vs. vehicle control).
-
Harvest the cells from each population separately.
-
-
Cell Lysis and Protein Mixing:
-
Lyse the cells and extract the proteins.
-
Quantify the protein concentration in each extract using a standard method (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" labeled samples.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Digest the mixed protein sample into peptides using trypsin.
-
Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs (or triplets) of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use SILAC-aware software (e.g., MaxQuant) to identify the peptide pairs/triplets.
-
Calculate the ratio of the signal intensities of the heavy to light peptides to determine the relative abundance of each protein.
-
Perform statistical analysis to identify proteins with significant changes in expression.
-
TMT/iTRAQ Experimental Protocol (In Vitro Labeling)
The workflows for TMT and iTRAQ are conceptually similar, with the primary difference being the specific reagents and the number of samples that can be multiplexed.[8]
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 18 for TMTpro, up to 8 for iTRAQ).
-
Quantify the protein concentration in each extract.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA) to denature the proteins and prevent disulfide bond reformation.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric tag (TMT or iTRAQ reagent) according to the manufacturer's protocol. Each tag has the same total mass but will yield a unique reporter ion upon fragmentation.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, it is recommended to fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
In the MS1 scan, the different labeled versions of the same peptide will appear as a single peak due to their isobaric nature.
-
In the MS/MS scan, the tags will fragment, releasing the reporter ions. The intensity of each unique reporter ion is proportional to the abundance of the peptide in the corresponding original sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., Proteome Discoverer) to identify the peptides and quantify the reporter ion intensities.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.
-
Cross-Validation and Orthogonal Methods
To ensure the validity of findings from any single quantitative proteomics experiment, cross-validation using an orthogonal method is highly recommended. For instance, a subset of differentially expressed proteins identified in a high-throughput TMT or iTRAQ experiment could be re-quantified using a targeted proteomics approach like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) with stable isotope-labeled peptide standards. Similarly, key findings from a SILAC experiment in a cell line could be validated in tissue samples using TMT or iTRAQ.
Conclusion
The choice between SILAC, TMT, and iTRAQ is dictated by the specific research question and experimental constraints.[1] For large-scale studies requiring high throughput and the analysis of non-culturable samples, TMT and iTRAQ are powerful tools.[2] In contrast, for studies demanding the highest quantitative accuracy and physiological relevance in cell culture models, SILAC remains the method of choice.[7] By understanding the principles, strengths, and limitations of each technique, and by employing cross-validation strategies, researchers can generate high-quality, reliable quantitative proteomics data to drive scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 3. Addressing accuracy and precision issues in iTRAQ quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
The Deuterated Advantage: A Comparative Guide to Methyl-d3-amine Hydrochloride in Research and Drug Development
For researchers, scientists, and drug development professionals, the quest for more effective and stable therapeutic agents is ongoing. Methyl-d3-amine hydrochloride, a deuterated form of methylamine (B109427) hydrochloride, has emerged as a valuable tool in this pursuit. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates. This guide provides an objective comparison of the performance of deuterated compounds synthesized using this compound against their non-deuterated counterparts, supported by experimental data and detailed protocols.
Enhanced Metabolic Stability and Pharmacokinetic Profile
The primary advantage of incorporating deuterium into a drug molecule lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This increased stability can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased exposure, and potentially reduced dosing frequency.
A study on the N-methyl deuterated analog of enzalutamide, a prostate cancer drug, demonstrated a significant improvement in its metabolic stability. The in vitro intrinsic clearance of the deuterated compound was notably lower in both rat and human liver microsomes, indicating a slower rate of metabolism. This translated to a better in vivo pharmacokinetic profile in rats, with a higher maximum plasma concentration (Cmax) and a greater overall drug exposure (AUC).
Similarly, a deuterated N-(methyl-d3)picolinamide compound, CM4307, exhibited enhanced anti-tumor activity in a mouse model of human liver cancer compared to its non-deuterated version, CM4306.[1] This improved efficacy is attributed to the enhanced pharmacokinetic properties of the deuterated molecule.
Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Compounds
| Parameter | Non-Deuterated Compound | Deuterated Compound | Fold Change |
| Enzalutamide | |||
| In vitro Intrinsic Clearance (Rat Liver Microsomes) | Higher | 49.7% Lower | ~2x slower |
| In vitro Intrinsic Clearance (Human Liver Microsomes) | Higher | 72.9% Lower | ~3.7x slower |
| In vivo Cmax (Rats) | Lower | 35% Higher | 1.35x |
| In vivo AUC (Rats) | Lower | 102% Higher | 2.02x |
| CM4306 vs. CM4307 | |||
| Relative Tumor Increment Rate (%) | 32.2 | 19.6 | 1.64x more effective |
Comparative Efficacy in Cancer Cell Lines
While improved pharmacokinetics are a significant advantage, the ultimate goal is to enhance therapeutic efficacy. In the case of kinase inhibitors, a key class of anti-cancer drugs, deuteration can lead to comparable or, in some cases, improved potency.
A study on deuterated derivatives of sorafenib (B1663141), a multi-kinase inhibitor, found that their in vitro anti-tumor activities against human hepatoma (HepG2) and human cervical carcinoma (HeLa) cell lines were nearly identical to that of non-deuterated sorafenib. This indicates that the introduction of deuterium did not negatively impact the drug's ability to inhibit its target kinases.
Table 2: In Vitro Efficacy (IC50) of Deuterated vs. Non-Deuterated Sorafenib
| Cell Line | Non-Deuterated Sorafenib (IC50) | Deuterated Sorafenib (IC50) |
| HepG2 | Similar | Similar |
| HeLa | Similar | Similar |
Note: The source material described the IC50 values as "almost similar" without providing specific numerical data.
Synthesis and Characterization
The synthesis of deuterated compounds using this compound is a critical aspect of their development. Efficient and high-yield synthetic routes are essential for producing these molecules for research and potential clinical applications.
Caption: Synthesis of this compound.
A practical synthesis of this compound has been developed using Boc-protected benzylamine as a starting material and TsOCD3 as the deuterated methylating agent. This method avoids the formation of tri- and tetra-substituted by-products that can occur with more reactive methylating agents. The process involves the reaction of Boc-benzylamine with TsOCD3, followed by deprotection and hydrogenation to yield the final product with high purity.
Application as an Internal Standard in Bioanalysis
Beyond its role in synthesizing novel drug candidates, this compound and other deuterated compounds are invaluable as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography but are distinguishable by their mass. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.
Caption: Workflow for LC-MS/MS using a deuterated internal standard.
Signaling Pathway Context: c-Raf Kinase
Many of the kinase inhibitors synthesized using this compound target key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the c-Raf/MEK/ERK pathway, which is frequently dysregulated in various cancers. Sorafenib, for example, is a potent inhibitor of c-Raf.
Caption: The c-Raf/MEK/ERK signaling pathway.
Experimental Protocols
Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-(N-(methyl-d3)carbamoyl)pyridin-2-yl)oxy)phenyl)urea (Deuterated Sorafenib Analog)
-
Preparation of 4-chloro-N-(methyl-d3)picolinamide: To a solution of 4-chloropicolinoyl chloride in tetrahydrofuran (B95107) (THF), add this compound and triethylamine. Stir the mixture at room temperature. After completion of the reaction, extract the product with an organic solvent and purify by column chromatography.
-
Synthesis of 4-((4-aminophenoxy)picolinamide-d3): Combine 4-aminophenol (B1666318) and the product from step 1 in dimethylformamide (DMF) with a suitable base (e.g., potassium tert-butoxide). Heat the reaction mixture. After cooling, isolate the product by precipitation and filtration.
-
Final Urea Formation: Dissolve the product from step 2 in a suitable solvent (e.g., dichloromethane). Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate and stir at room temperature. The final deuterated sorafenib analog can be purified by crystallization or column chromatography.
General Protocol for In Vitro Metabolic Stability Assay
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (deuterated or non-deuterated).
-
Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH regenerating system).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method with an appropriate internal standard.
-
Data Analysis: Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance.
Protocol for Using a Deuterated Internal Standard in LC-MS/MS
-
Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the deuterated internal standard solution.
-
Extraction: Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction) to remove interferences.
-
Analysis: Inject the extracted sample onto an LC-MS/MS system.
-
Data Acquisition: Monitor the specific mass transitions for both the analyte and the deuterated internal standard.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
References
- 1. This compound | 7436-22-8 | Benchchem [benchchem.com]
- 2. clearsynthdeutero.com [clearsynthdeutero.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. lookchem.com [lookchem.com]
- 5. Methylamine-d3 Hydrochloride | Manasa Life Sciences [manasalifesciences.com]
Safety Operating Guide
Safe Disposal of Methyl-d3-amine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl-d3-amine (B1598088) hydrochloride, ensuring compliance and minimizing risk.
Methyl-d3-amine hydrochloride, a deuterated isotopologue of methylamine (B109427) hydrochloride, requires careful handling due to its potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in the disposal process.
-
Containers: Use only suitable, tightly closed, and clearly labeled containers for collecting this compound waste.[1][3] Original containers are preferred.
-
Labeling: The waste container must be affixed with a completed hazardous waste label, clearly identifying the contents as "this compound waste."
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Attempting to neutralize or treat the chemical waste in-house is not advised without the proper facilities and expertise.
The following table summarizes the approved disposal methods for this compound:
| Disposal Method | Description | Key Considerations |
| Licensed Disposal Company | Engaging a certified hazardous waste management company for the collection, transportation, and disposal of the chemical. | This is the most recommended and compliant method. The company will handle the material in accordance with all federal, state, and local regulations.[1][6] |
| Controlled Incineration | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] | This process must be carried out in a specially designed chemical incinerator equipped with an afterburner and scrubber to handle hazardous byproducts.[1][2] |
| Solvent Incineration | Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2][7] | The choice of solvent and the incineration process must be managed by trained professionals to ensure complete and safe combustion. |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable and disposed of in a sanitary landfill.[3] | Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[3] |
Important Prohibitions:
-
DO NOT discharge this compound or its waste into sewer systems or drains.[2][3]
-
DO NOT contaminate water, foodstuffs, feed, or seed with the chemical.[3]
-
DO NOT mix with other waste unless explicitly instructed to do so by the disposal company.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[3] For solid material, sweep or vacuum up the spill and place it into a suitable, labeled disposal container.[4] Avoid generating dust.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill material should be disposed of as hazardous waste, following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl-d3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Methyl-d3-amine hydrochloride, a deuterated compound often utilized as a synthetic intermediate in pharmaceutical research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Immediate Safety and Hazard Information
This compound is a hygroscopic, crystalline solid that presents several potential health hazards.[3] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1][3][4] Understanding these risks is the first step in implementing robust safety protocols.
Hazard Identification:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed[1][4] | Acute Toxicity, Oral (Category 4) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Causes skin irritation[1][3][4] | Skin Irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Causes serious eye irritation[1][4] | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| May cause respiratory irritation[1][4] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the compound's stability.
1. Receiving and Storage:
Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] Due to its hygroscopic nature, protection from moisture is critical.[3]
2. Engineering Controls and Personal Protective Equipment (PPE):
To minimize inhalation exposure, always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][7] | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Inspect gloves before use and dispose of them properly after handling.[9] |
| Lab coat or protective clothing.[3][7] | To prevent skin exposure.[3] | |
| Respiratory Protection | NIOSH-approved respirator. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] |
3. Handling and Weighing:
As a powdered chemical, care must be taken to avoid generating dust.[3] When weighing, do so in an enclosed balance or a fume hood to contain any airborne particles.[10] Use a spatula to transfer the powder and avoid pouring directly from the bottle.[10] Keep the container closed when not in use.[10]
4. Preparation of Solutions:
When preparing solutions, work over a disposable bench cover to easily manage any spills.[10] If a spill occurs, the cover can be carefully rolled up and disposed of as chemical waste.[10] Always wear appropriate PPE, including a lab coat and gloves, to protect from splashes.[10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation:
All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh boats, bench paper), and solutions, should be considered hazardous waste. Keep this waste segregated from other laboratory waste streams.
Disposal Procedure:
-
Collect Waste: Place all solid waste contaminated with this compound into a designated, properly labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in the regular trash.[6]
While deuterated compounds may not have specific disposal regulations distinct from their non-deuterated counterparts, they should be handled with the same level of care. The primary concern for disposal is the chemical hazard of the amine hydrochloride, not the isotopic labeling.
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. Methyl-Dâ-amine·HCl (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. isotope.com [isotope.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. hsa.ie [hsa.ie]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
